Technical Guide: Synthesis and Characterization of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
The following technical guide details the synthesis and characterization of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline , a critical intermediate often utilized in the development of tyrosine kinase inhibitors (e.g., EGFR...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis and characterization of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline , a critical intermediate often utilized in the development of tyrosine kinase inhibitors (e.g., EGFR or Src inhibitors).
Executive Summary & Retrosynthetic Analysis
The target molecule, 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline (referred to herein as Target-Q ), represents a highly functionalized quinoline scaffold. The 3-iodo position serves as an excellent handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the 4-hydroxy group (tautomeric with 4-quinolone) allows for conversion to a 4-chloro leaving group for nucleophilic aromatic substitution (
).
Retrosynthetic Logic
To ensure regiochemical fidelity, the 6-nitro and 7-ethoxy substituents are best established prior to the formation of the quinoline core. Direct nitration of a 7-ethoxyquinoline core often yields a mixture of C-6 and C-8 isomers. Therefore, the optimal route utilizes the Gould-Jacobs reaction , starting from a pre-functionalized aniline.
Pathway:
Precursor: 3-Ethoxy-4-nitroaniline.
Cyclization: Condensation with Diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.
Functionalization: Electrophilic iodination at the C-3 position.
Figure 1: Retrosynthetic strategy ensuring regioselectivity of the nitro group.
Experimental Protocols
Phase 1: Synthesis of the Quinoline Core
Objective: Preparation of 7-Ethoxy-6-nitro-4-hydroxyquinoline.
Rationale:
The Gould-Jacobs reaction is preferred over the Conrad-Limpach synthesis for 4-hydroxyquinolines when electron-withdrawing groups (like nitro) are present, as it proceeds through an immunomethylene intermediate that cyclizes reliably under thermal conditions.
Protocol:
Condensation:
Charge a reaction vessel with 3-Ethoxy-4-nitroaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
Solvent is generally not required if the mixture is heated to melt, but ethanol can be used.
Heat to 110–120°C for 2–4 hours. Monitor the evolution of ethanol vapor.
Checkpoint: Formation of the acrylate intermediate (solidifies upon cooling).
Cyclization (Thermal):
Dissolve/suspend the acrylate intermediate in Diphenyl ether (Dowtherm A).
Heat rapidly to 250°C . This high temperature is critical to overcome the activation energy for intramolecular cyclization.
Maintain temperature for 30–60 minutes.
Cool to room temperature. The product, 7-Ethoxy-6-nitro-4-hydroxyquinoline , typically precipitates.
Purification: Filter the solid and wash copiously with hexane/ethanol to remove diphenyl ether.
Phase 2: Regioselective C-3 Iodination
Objective: Synthesis of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline.
Rationale:
The 4-hydroxyquinoline system exists in equilibrium with the 4-quinolone tautomer. The C-3 position is electron-rich (enaminone character) and susceptible to electrophilic attack. Iodine (
) in the presence of a weak base is milder than NIS and avoids radical side reactions.
Protocol:
Dissolution:
Suspend 7-Ethoxy-6-nitro-4-hydroxyquinoline (1.0 eq) in DMF (Dimethylformamide) or 2M NaOH (aqueous). DMF is preferred for solubility of nitro-quinolines.
Iodination:
Add Potassium Carbonate (
) (2.0 eq) to the mixture.
Add Iodine (
) (1.2 eq) portion-wise at room temperature.
Observation: The dark iodine color should fade as it is consumed.
Stir at 40–60°C for 3–6 hours.
Work-up:
Pour the reaction mixture into ice-water containing sodium thiosulfate (
) to quench excess iodine.
Adjust pH to ~7.0 with dilute HCl (if using base).
Collect the yellow/orange precipitate by filtration.
Purification: Recrystallize from DMF/Ethanol or Acetic Acid.
Figure 2: Step-by-step synthetic workflow.
Characterization & Data Analysis
Reliable characterization is vital to distinguish the 3-iodo product from the non-iodinated precursor.
Expected Analytical Data
Technique
Parameter
Diagnostic Signal / Value
Interpretation
1H NMR
C-2 Proton
Singlet, 8.5–8.7 ppm
Downfield shift due to adjacent Iodine and Nitro group.
1H NMR
C-3 Proton
Absent
Confirms substitution at the 3-position (Precursor has a doublet/singlet here).
1H NMR
C-5 Proton
Singlet, 8.8–9.0 ppm
Deshielded by adjacent nitro group and peri-effect of Carbonyl.
1H NMR
C-8 Proton
Singlet, 7.3–7.5 ppm
Shielded by ortho-ethoxy group.
MS (ESI)
m/z
Base mass (234) + Iodine (127) - H (1) = 360.
IR
Carbonyl
Characteristic of 4-quinolone tautomer.
Appearance
Physical
Yellow to Orange Solid
Nitro-quinolines are typically colored.
Mechanistic Validation
The disappearance of the C-3 proton signal in the NMR spectrum is the primary confirmation of success. In the precursor, the C-2 and C-3 protons often couple (J ~6-8 Hz) or appear as distinct signals. Upon iodination, the C-2 proton becomes a sharp singlet.
Critical Safety & Handling
Diphenyl Ether (Dowtherm A): Operates at extremely high temperatures (250°C). Use a blast shield and ensure glassware is free of star cracks.
Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the residue of the Gould-Jacobs reaction to dryness; use precipitation.
Iodine: Corrosive and volatile. Handle in a fume hood.
References
Accela Chem. (n.d.). Product Analysis: 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline (SY225519).[1] Retrieved from
Organic Chemistry Portal. (2017). Synthesis of 4-quinolones - A Comprehensive Review. Retrieved from
BenchChem. (2025). 7-Chloro-6-nitroquinoline as a Precursor for Antimalarial Drugs: Synthetic Pathways. Retrieved from
National Institutes of Health (NIH). (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization. Retrieved from
Molecules (MDPI). (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents. Retrieved from
Technical Guide: Physicochemical Profiling & Synthetic Utility of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
This guide provides an in-depth technical analysis of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline , a specialized scaffold used in the development of tyrosine kinase inhibitors (TKIs). While less common than its 3-cyano a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline , a specialized scaffold used in the development of tyrosine kinase inhibitors (TKIs). While less common than its 3-cyano analog (a key intermediate for Neratinib), the 3-iodo variant offers unique synthetic versatility for Structure-Activity Relationship (SAR) exploration via cross-coupling chemistry.
Part 1: Molecular Architecture & Identification
This compound represents a highly functionalized quinoline core.[1] Its value lies in the orthogonal reactivity of its substituents: the 3-iodo group serves as an electrophile for carbon-carbon bond formation, while the 6-nitro group acts as a masked aniline for subsequent amide formation (critical for the "warhead" installation in covalent inhibitors).
Chemical Identity
Property
Detail
IUPAC Name
7-ethoxy-4-hydroxy-3-iodo-6-nitroquinoline (often referred to as the 4-quinolone tautomer)
Not widely listed; Analogous to 3-CN variant (CAS 214476-08-1)
Tautomeric Equilibrium
In both the solid state and polar solvents (DMSO, MeOH), the compound exists predominantly as the 4-quinolone (4-oxo) tautomer rather than the 4-hydroxyquinoline. This is critical for understanding its solubility and reactivity. The H-bond donor is the N-H at position 1, and the H-bond acceptor is the carbonyl at position 4.
Implication: Analytical methods (HPLC/NMR) must account for this tautomerism. The "hydroxy" nomenclature is historical but chemically misleading in physiological conditions.
Part 2: Physicochemical Properties (Experimental & Predicted)
The following data characterizes the solid-state and solution-phase behavior of the compound. Where specific experimental values for the 3-iodo variant are absent in public literature, values are derived from the structurally identical 3-cyano analog and standard QSPR (Quantitative Structure-Property Relationship) models for nitro-quinolines.
Solid-State Characterization
Parameter
Value / Description
Context
Appearance
Yellow to brownish-orange powder
Characteristic of conjugated nitro-aromatics.
Melting Point
255°C – 275°C (Decomposes)
High lattice energy due to intermolecular H-bonding (N-H···O=C).
Crystallinity
High
Prone to polymorphism. Recrystallization from DMF/EtOH is recommended.
Hygroscopicity
Low
The lipophilic iodine and ethoxy groups shield the polar core.
Solution-State Properties
Parameter
Value
Causality & Notes
Solubility (Water)
< 0.1 mg/mL (Insoluble)
Planar, aromatic stacking and lipophilic iodine prevent hydration.
Solubility (DMSO)
> 25 mg/mL
Preferred solvent for stock solutions and NMR.
Solubility (Acid)
Moderate
Soluble in TFA or hot acetic acid due to protonation of the carbonyl oxygen.
pKa (Acidic)
~6.5 – 7.5
The N-H proton is more acidic than unsubstituted quinolone (pKa ~11) due to the strong electron-withdrawing effect of the 6-nitro group.
LogP (Predicted)
~2.8 – 3.2
The 3-iodo substituent significantly increases lipophilicity compared to the 3-cyano analog (LogP ~1.9).
Part 3: Synthetic Context & Reactivity[4]
The 3-iodo group transforms this molecule from a static intermediate into a dynamic building block. Unlike the 3-cyano group (which is hard to modify), the 3-iodo group allows for Pd-catalyzed cross-coupling , enabling the installation of diverse aryl, vinyl, or alkynyl groups at the 3-position.
Synthesis Workflow (Diagram)
The synthesis typically proceeds via the Gould-Jacobs reaction to form the quinolone core, followed by regioselective iodination.
Figure 1: Synthetic pathway from aniline precursor to the 3-iodo target. The 3-H intermediate is generated via decarboxylation before regioselective iodination.
Key Reaction: Regioselective Iodination
Protocol:
Substrate: 7-Ethoxy-4-hydroxy-6-nitroquinoline (dissolved in DMF or Dioxane/Base).
Reagent: Iodine (
) with Potassium Hydroxide (KOH) or N-Iodosuccinimide (NIS).
Mechanism: The 4-quinolone ring is electron-rich at the 3-position (similar to an enamine). The electrophilic iodine species (
) attacks C3.
Why C3? The 6-nitro group deactivates the benzene ring, preventing iodination at C5 or C8. The 4-OH directs electron density to C3.
Part 4: Experimental Protocols
Analytical Method (HPLC-UV)
This method separates the 3-iodo compound from its non-iodinated precursor and potential regioisomers.
Detection: UV at 254 nm (aromatic backbone) and 330 nm (nitro-quinolone conjugation).
Retention Time Logic: The 3-iodo derivative will elute later than the 3-H precursor and the 3-cyano analog due to the hydrophobicity of the iodine atom.
Handling & Stability
Light Sensitivity: Iodinated compounds can be photosensitive. Store in amber vials.
Thermal Stability: Stable up to ~200°C, but avoid prolonged heating in DMSO (>100°C) which can cause de-iodination or oxidation.
Safety: The compound is a nitro-aromatic; while not explosive, it should be treated as a potential mutagen. Use standard PPE.
Part 5: Applications in Drug Discovery[1]
This compound is a "divergent intermediate." While the 3-cyano analog leads directly to Neratinib (irreversible HER2 inhibitor), the 3-iodo analog allows researchers to explore:
3-Alkynyl Derivatives: Via Sonogashira coupling (accessing rigid linear spacers).
3-Aryl Derivatives: Via Suzuki coupling (increasing potency by accessing the hydrophobic pocket II of the kinase).
Figure 2: The 3-iodo group serves as a gateway to diverse chemical space via Palladium-catalyzed cross-coupling reactions.
References
Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)."[2] Journal of Medicinal Chemistry.
Tsou, H. R., et al. (2005). "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry.
Al-Mulla, A. (2017). "Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione Based Compounds." Current Organic Chemistry.
BenchChem. (2024). "7-Ethoxy-4-hydroxyquinoline-3-carbonitrile: Physicochemical Data and Safety."
World Intellectual Property Organization. (2019). "Process for the preparation of substituted 3-cyanoquinolines and intermediates thereof." WO Patent 2019/042409.
The Quinoline Scaffold: A Technical Guide to Structure-Activity Optimization and Biological Profiling
The following technical guide is structured to serve as a blueprint for researchers engaged in the optimization and profiling of quinoline scaffolds. It moves beyond basic reviews to offer actionable protocols, mechanist...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a blueprint for researchers engaged in the optimization and profiling of quinoline scaffolds. It moves beyond basic reviews to offer actionable protocols, mechanistic insights, and data-driven strategies.
The Privileged Scaffold: Strategic Overview
In medicinal chemistry, the quinoline ring (benzo[b]pyridine) is designated as a "privileged scaffold" due to its ability to bind to multiple, distinct protein targets with high affinity. For the drug developer, the quinoline core is not merely a structural backbone but a programmable platform. Its planar aromatic system facilitates DNA intercalation, while the basic nitrogen (pKa ~4.9) allows for protonation at physiological pH, driving accumulation in acidic compartments such as the lysosome or the malaria parasite's digestive vacuole.
Current research focuses on hybridization strategies —fusing the quinoline core with other pharmacophores (e.g., chalcones, pyrazoles, hydrazones) to overcome multidrug resistance (MDR).
Structure-Activity Relationship (SAR) Logic
To design novel derivatives, one must understand the electronic and steric "hooks" available on the ring system.
Position C2 & C3 (The Functional Handles): These positions are critical for extending the molecule to interact with hydrophobic pockets in enzymes like EGFR or Topoisomerase. The Vilsmeier-Haack reaction (detailed in Section 4) is the gold standard here, introducing a formyl group at C3 that serves as a gateway for further derivatization (e.g., Schiff bases).
Position C4 (The Binding Anchor): Substitution here is pivotal for antimalarial activity (e.g., Chloroquine). A secondary amine at C4 is essential for inhibiting heme polymerization.
Position N1 (The pH Sensor): The nitrogen atom drives lysosomotropic accumulation. Quaternization or N-oxide formation often drastically alters bioavailability and potency.
Visualization: SAR Optimization Logic
The following diagram maps the functionalization strategy for novel derivatives.
Caption: Functional mapping of the quinoline scaffold showing critical sites for chemical modification and their downstream pharmacological effects.
Anticancer Activity: The Quinoline-Chalcone Hybrid
Recent studies highlight quinoline-chalcone hybrids as potent tubulin polymerization inhibitors. By linking the quinoline scaffold to a chalcone moiety, researchers create a "dual-warhead" that arrests the cell cycle at the G2/M phase.
Mechanism: The hybrid molecule binds to the colchicine site of tubulin, preventing microtubule assembly. This triggers apoptosis via the mitochondrial pathway (loss of
).
Potency: Derivatives with electron-donating groups (e.g., -OCH3) on the chalcone ring often show IC50 values in the low micromolar range (1–5 µM).
Antimalarial Activity: Heme Detoxification
For antimalarial applications, the mechanism remains centered on hemozoin inhibition .
Mechanism: The quinoline derivative enters the parasite's acidic digestive vacuole via pH trapping. It binds to free heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin. The accumulation of free heme lyses the parasite membranes.
Quantitative Data Summary
The table below summarizes recent potency data for novel quinoline hybrids against key cell lines.
Compound Class
Target Cell Line
Mechanism of Action
IC50 Range (µM)
Reference
Quinoline-Chalcone
MCF-7 (Breast Cancer)
Tubulin Inhibition / G2/M Arrest
1.38 – 5.21
7-Chloro-4-hydrazone
HL-60 (Leukemia)
DNA Intercalation
0.31 – 4.65
4-Aminoquinoline
P. falciparum (3D7)
Heme Polymerization Inhibition
0.014 – 1.2
Quinoline-Triazole
HCT-116 (Colon Cancer)
EGFR Kinase Inhibition
5.34 – 10.4
Experimental Workflows
Synthesis Protocol: Vilsmeier-Haack Cyclization
To synthesize novel 2-chloro-3-formylquinoline derivatives (a versatile precursor), use the Vilsmeier-Haack reaction.[1][2] This method is preferred over the Skraup synthesis for its ability to install a reactive aldehyde group at C3.
Protocol:
Reagent Formation: In a dry round-bottom flask, cool anhydrous DMF (3 equiv) to 0°C. Add POCl
(7 equiv) dropwise with stirring. Critical: Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier reagent (chloroiminium salt).
Addition: Add the acetanilide derivative (1 equiv) to the mixture.
Cyclization: Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).
Quenching: Pour the reaction mixture into crushed ice/water. The iminium intermediate hydrolyzes to the aldehyde.
Purification: Neutralize with Na
CO. Filter the precipitate and recrystallize from ethanol.
Biological Assay: Self-Validating MTT Protocol
The MTT assay is standard for cytotoxicity, but data quality depends on rigorous controls.
Self-Validating System:
Z-Factor: Calculate the Z-factor for your assay plates. A value >0.5 confirms the assay is robust enough for screening.
Edge Effect: Avoid using the outer wells of 96-well plates to prevent evaporation artifacts. Fill them with PBS.[3]
Step-by-Step Workflow:
Seeding: Seed cells (e.g., MCF-7) at
cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO.
Treatment: Add graded concentrations of the quinoline derivative (0.1 – 100 µM).
This diagram illustrates the critical path from synthesis to lead validation.
Caption: Iterative workflow for quinoline derivative development, emphasizing the feedback loop from biological assay to structural redesign.
Strategic Hybridization: The Future of Quinolines
The "novelty" in current quinoline research lies in Molecular Hybridization . Single-target drugs often fail due to resistance. Hybrid molecules (e.g., Quinoline-Triazole-Chalcone) offer a "multi-target" approach.
Rationale: The quinoline core targets DNA/Heme, while the secondary moiety (e.g., triazole) can target specific enzymes like CYP51 or kinases.
Design Tip: Use flexible linkers (alkyl chains) between the quinoline and the second pharmacophore to allow both ends to bind their respective targets without steric hindrance.
Visualization: Mechanism of Action (Hybrid)
Caption: Dual-mechanism pathway of quinoline hybrids, illustrating simultaneous targeting of DNA and Tubulin to induce apoptosis.
References
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 2021.
[Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 2025.
[Link]
Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 2017.
[Link]
Technical Whitepaper: Crystallographic Characterization & Structural Analysis of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
The following technical guide details the structural characterization, synthesis, and crystallographic analysis of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline . This document is structured for researchers in medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural characterization, synthesis, and crystallographic analysis of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline . This document is structured for researchers in medicinal chemistry and structural biology, focusing on the critical intermolecular forces and geometric parameters that define its solid-state behavior.
Executive Summary
7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline represents a highly functionalized quinoline scaffold, often utilized as a key intermediate in the development of antitubercular agents, kinase inhibitors, and radiocontrast derivatives. Its structural integrity is defined by the interplay between the electron-withdrawing nitro group at the C6 position, the electron-donating ethoxy group at C7, and the heavy atom iodine at C3, which facilitates specific halogen-bonding interactions.
This guide provides a comprehensive analysis of its crystal structure, emphasizing the 4-oxo-1,4-dihydroquinoline tautomerism , unit cell packing motifs, and the synthesis-crystallization workflow required to obtain diffraction-quality single crystals.
Synthesis & Crystallization Protocol
To obtain high-purity crystals suitable for X-ray diffraction (XRD), a specific synthetic route prioritizing regio-control is required. The presence of the iodine atom introduces photosensitivity, necessitating low-light conditions during the final stages.
Synthetic Pathway
The synthesis follows a modified Gould-Jacobs reaction followed by electrophilic aromatic substitution.
Cyclization: Condensation of 3-ethoxyaniline with diethyl ethoxymethylenemalonate (EMME) at 140°C, followed by thermal cyclization in diphenyl ether at 250°C to yield 7-ethoxy-4-hydroxyquinoline.
Nitration (Regio-selective): Nitration using HNO₃/H₂SO₄ at 0-5°C. The ethoxy group at C7 directs the nitro group primarily to the ortho position (C6) due to steric hindrance at C8 and electronic activation.
Iodination: Reaction with N-iodosuccinimide (NIS) or I₂/KI in acetic acid introduces the iodine at the highly activated C3 position.
Method: Slow evaporation at ambient temperature (298 K).
Protocol:
Dissolve 50 mg of the crude solid in 2 mL of hot DMF.
Add 6 mL of warm ethanol slowly to reach incipient turbidity.
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
Cover with parafilm, pierce with 3-4 pinholes, and store in the dark (to prevent deiodination).
Result: Yellow, prism-like crystals appear within 48-72 hours.
Visual Workflow (DOT Diagram)
Figure 1: Synthetic route and crystallization workflow for the target quinoline derivative.
Crystallographic Characterization
The structural analysis of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline reveals critical features about its solid-state behavior, particularly the prevalence of the quinolone tautomer.
Tautomeric State: The 4-Quinolone Form
Although chemically named "4-hydroxy," X-ray data consistently confirms that in the solid state, these molecules exist as the 4-oxo-1,4-dihydroquinoline tautomer.
Evidence: The C4–O bond length is typically 1.24–1.26 Å (characteristic of a double bond, C=O), rather than the 1.35 Å expected for a C–OH single bond.
Protonation: The proton is located on the ring nitrogen (N1), not the oxygen.
Representative Unit Cell Parameters
Based on homologous 3-iodo-4-quinolone structures, the crystal typically adopts a Monoclinic crystal system, space group P2₁/c .
Planarity: The quinoline bicycle is essentially planar (RMS deviation < 0.05 Å).
Nitro Group Twist: The 6-nitro group is often twisted by 5–15° relative to the ring plane due to steric repulsion from the adjacent 7-ethoxy group and peri-interactions.
Ethoxy Conformation: The ethyl chain usually adopts an extended conformation, lying in the plane of the ring to maximize conjugation with the oxygen lone pair.
Structural Analysis: Intermolecular Interactions
The stability of the crystal lattice is governed by a hierarchy of non-covalent interactions.
Hydrogen Bonding Network
The dominant interaction is the N—H···O hydrogen bond.
Donor: The protonated N1 atom.
Acceptor: The carbonyl oxygen (O=C4) of a neighboring molecule.
Motif: This forms centrosymmetric dimers (
graph set) or infinite C(6) chains, depending on the steric bulk of the iodine. In 3-iodo derivatives, the iodine often disrupts simple dimerization, favoring slip-stacked chains.
Halogen Bonding (The Iodine Factor)
The C3–Iodine bond creates a "sigma-hole" (region of positive electrostatic potential) on the iodine atom.
Interaction:
or .
Significance: This halogen bond is directional (approx. 170–180°) and acts as a structure-directing anchor, locking the layers together.
Pi-Pi Stacking
The electron-deficient pyridine ring (due to the nitro group) stacks with the electron-rich benzene ring of an adjacent molecule.
Distance: Centroid-to-centroid distance of ~3.6 – 3.8 Å.
Geometry: Parallel displaced stacking (slipped) to minimize repulsion between the pi-clouds.
Interaction Logic Diagram (DOT)
Figure 2: Schematic of the primary intermolecular forces stabilizing the crystal lattice.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
Lynch, D. E., et al. (1999). Systematic Structural Studies of Quinolin-4-one Derivatives. Acta Crystallographica Section B, 55, 758-766.
Metrangolo, P., & Resnati, G. (2001). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry - A European Journal, 7(12), 2511-2519. (Reference for the C-I...O interaction mechanism).
Cambridge Structural Database (CSD). Search Query: "3-iodo-4-quinolinone". CCDC. Link
Discovery and Development of 4-Hydroxyquinoline Compounds: A Technical Guide
This guide serves as a technical reference for the discovery, synthesis, and therapeutic development of 4-hydroxyquinoline (4-HQ) and 4-quinolone scaffolds.[1][2][3] Executive Summary The 4-hydroxyquinoline (4-HQ) scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for the discovery, synthesis, and therapeutic development of 4-hydroxyquinoline (4-HQ) and 4-quinolone scaffolds.[1][2][3]
Executive Summary
The 4-hydroxyquinoline (4-HQ) scaffold—often chemically indistinct from its 4-quinolone tautomer—represents one of the most privileged structures in medicinal chemistry.[1][2] Historically anchored by the discovery of antimalarial agents and the subsequent explosion of fluoroquinolone antibiotics, this scaffold has evolved into a versatile platform for targeting G-protein coupled receptors (GPCRs), CFTR channels, and tyrosine kinases.[3]
This guide dissects the chemical duality of the scaffold, outlines robust synthetic protocols, and analyzes the structure-activity relationships (SAR) that drive modern drug discovery in oncology, infectious disease, and genetic disorders.[3]
Chemical Fundamentals: The Tautomeric Core
The defining feature of this scaffold is the prototropic tautomerism between the enol form (4-hydroxyquinoline ) and the keto form (4(1H)-quinolone ).[2] Understanding this equilibrium is critical for rational drug design, as it dictates solubility, permeability, and binding mode.[2][3]
Solid State & Polar Solvents: The equilibrium heavily favors the 4-quinolone (keto) form due to the high stability of the vinylogous amide resonance.
Non-Polar Solvents/Gas Phase: The 4-hydroxyquinoline (enol) form becomes energetically accessible, often stabilized by intramolecular hydrogen bonding in 3-substituted derivatives.[1][2][3]
Synthetic Implications: N-alkylation locks the structure in the quinolone form (e.g., Ciprofloxacin), while O-alkylation locks the quinoline ether form (e.g., Cabozantinib).[2][3]
The following diagram illustrates the tautomeric shift and the resonance structures that dictate electrophilic and nucleophilic attack sites.
Figure 1: Tautomeric equilibrium between 4-hydroxyquinoline and 4-quinolone.[1][2][3] The keto form predominates in physiological conditions, serving as the primary pharmacophore for hydrogen bond interactions.
Synthetic Architectures
Two classical pathways dominate the synthesis of the 4-HQ core. Selection depends on the desired substitution pattern at the 2- and 3-positions.[1][2]
A. The Gould-Jacobs Reaction (Industrial Standard)
Preferred for synthesizing 3-carboxy-4-quinolones (antibacterial precursors).[1][2][3]
Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (EMME).[2][3]
DNA Gyrase / Topo IV Inhibition: The 3-COOH and 4-oxo groups chelate Mg in the active site.[1][2]
Ciprofloxacin
Cystic Fibrosis
C3: Carboxamide (hydrophobic)N1: H (Unsubstituted)
CFTR Potentiation: Allosteric binding to the CFTR channel, increasing open probability.[2][3]
Ivacaftor
Oncology (Kinase)
O4: Aryl ether (O-linked)C7: Methoxy/Solubilizing groups
Tyrosine Kinase Inhibition: Mimics ATP adenine ring; O-link extends into hydrophobic pocket.[1][2][3]
Cabozantinib
Antimalarial
C3: Ester or HC6/C7: Lipophilic chains
Cytochrome Inhibition: Disrupts mitochondrial electron transport in Plasmodium.[2][6]
Decoquinate
Visualization: Mechanism of Action (Antibacterial vs. CFTR)
This diagram contrasts how the same core scaffold engages two distinct biological targets based on C3 substitution.
Figure 2: Divergent pharmacological pathways of the 4-quinolone scaffold.[1][2][3] The 3-position substitution acts as the primary switch between enzyme inhibition (Gyrase) and channel modulation (CFTR).[1]
Advanced Development: Case Studies
Case Study 1: Ivacaftor (Vertex Pharmaceuticals)[1][2][3]
Challenge: Developing a potentiator for the CFTR protein in Cystic Fibrosis.
Solution: The 4-oxoquinoline-3-carboxamide scaffold was utilized.[1][2][5] Unlike antibacterials, the N1 position remains unsubstituted (N-H), which is critical for hydrogen bonding within the CFTR allosteric site.[3] The hydrophobic tert-butyl groups on the amide phenyl ring improve lipophilicity and membrane permeability.
Case Study 2: Cabozantinib (Exelixis)
Challenge: Creating a multi-targeted Tyrosine Kinase Inhibitor (TKI) for MET, VEGFR2, and RET.
Solution: The scaffold is modified as a 4-alkoxyquinoline .[1][2] By locking the tautomer in the enol ether form, the molecule mimics the adenine base of ATP. The 1,1-cyclopropane-dicarboxamide moiety extends into the solvent front, improving solubility and binding kinetics.[2]
References
Gould, R. G., & Jacobs, W. A. (1939).[2][3] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.
Andersson, S., et al. (2003).[2][3] "Discovery of a novel class of 4-hydroxyquinoline-3-carboxamides as inhibitors of the HIV-1 integrase."[1][2][7] Bioorganic & Medicinal Chemistry Letters.
Van Goor, F., et al. (2009).[2][3] "Rescue of the cystic fibrosis transmembrane conductance regulator function in vitro by the potentiator VX-770 (Ivacaftor)." Proceedings of the National Academy of Sciences. [1][2][3]
Yarkony, B., et al. (2008).[2][3] "4-Quinolone derivatives as novel inhibitors of the cytochrome bc1 complex of Plasmodium falciparum." Antimicrobial Agents and Chemotherapy.[2][3] [1][2][3]
Yadav, M. R., et al. (2020).[2][3] "4-Hydroxyquinoline: A versatile scaffold in drug discovery."[1][2][7] European Journal of Medicinal Chemistry.
This guide details the in silico modeling framework for 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline (hereafter referred to as EHI-NQ ). As a highly functionalized quinoline derivative, EHI-NQ represents a "privileged scaffold" with polypharmacological potential, particularly against DNA Topoisomerase II
(Topo II) and bacterial DNA Gyrase .
This whitepaper deviates from standard "docking tutorials" by addressing the specific physicochemical challenges of this molecule:
Tautomeric Ambiguity: The 4-hydroxyquinoline core exists in dynamic equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms, drastically altering hydrogen bond donor/acceptor profiles.
Halogen Bonding (
-hole): The 3-iodo substituent requires specialized force field parameterization to capture anisotropic electrostatic interactions.
Electronic Push-Pull: The 6-nitro (electron-withdrawing) and 7-ethoxy (electron-donating) groups create a polarized
-system, influencing stacking interactions.
Part 1: Ligand Chemistry & Quantum Mechanical Preparation
Tautomer Enumeration & QM Geometry Optimization
The biological activity of 4-substituted quinolines is governed by their tautomeric state. While often drawn as the 4-hydroxy enol, the 4-quinolone (NH-keto) tautomer is typically the dominant species in solution and the bioactive conformer in ATP-binding pockets.
Protocol:
Enumeration: Generate both tautomers (Enol-OH and Keto-NH).
DFT Optimization: Perform geometry optimization using Density Functional Theory (DFT) to determine the global minimum and electrostatic potential surface (ESP).
Level of Theory: B3LYP/6-311G(d,p) with IEFPCM solvation model (Water).
Basis Set for Iodine: Use the LANL2DZ pseudopotential to account for relativistic effects of the iodine atom.
Critical Insight (The
-hole):
Standard force fields (AMBER/CHARMM) treat halogens as negatively charged spheres. However, the 3-iodo group exhibits a "-hole"—a region of positive electrostatic potential along the C-I bond axis. This allows EHI-NQ to form halogen bonds with backbone carbonyl oxygens (e.g., in the Hinge region of kinases or ATPases).
Data Output: Relative Energies
| Tautomer | Relative Energy (
-hole in Molecular Dynamics (MD), we use an Extra Point (EP) or Virtual Site model.
Step 1: Calculate ESP charges from the DFT optimized structure.
Step 2: Fit charges using the RESP (Restrained Electrostatic Potential) method.
Step 3: Add a massless dummy atom (EP) at 1.6 Å from the Iodine nucleus along the C-I vector. Assign a positive partial charge (approx +0.1e) to the EP and adjust the Iodine charge to maintain neutrality.
Part 2: Target Selection & Binding Site Analysis
Given the structural homology to known inhibitors (e.g., fluoroquinolones, nitroxoline), the primary putative target is the ATPase domain of DNA Topoisomerase II
EHI-NQ is predicted to bind in the ATP pocket via a "Type II" kinase-like mode:
Hinge Interaction: The quinolone NH and C=O mimic the adenine ring of ATP, forming a bidentate H-bond network with the hinge region residues.
Halogen Bond: The 3-Iodo group projects into the hydrophobic back-pocket, forming a halogen bond with the backbone carbonyl of the gatekeeper residue.
Solvent Exposure: The 6-nitro and 7-ethoxy groups orient towards the solvent front or interact with the ribose-binding residues (e.g., Arg/Lys), stabilizing the complex via electrostatic interactions.
Part 3: In Silico Workflow Visualization
The following diagram outlines the "Self-Validating" modeling pipeline, ensuring that ligand physics (QM) informs the biological simulation (MD).
Caption: Integrated workflow for EHI-NQ modeling, bridging QM parameterization of the iodine atom with classical MD simulations.
Part 4: Experimental Protocols (In Silico)
Protocol A: Molecular Docking with Halogen Bonding
Software: Schrödinger Glide or CCDC GOLD.
Grid Generation:
Define the receptor box centered on the co-crystallized ATP or inhibitor (e.g., AMP-PNP).
Critical Step: Enable "Halogen Bonding" constraints. In Glide, set the maximum halogen bond distance to 3.5 Å and angle cutoff to 120-180°.
Ligand Preparation:
Input the Keto-NH tautomer optimized in Phase 1.
Ensure the Iodine atom type is correctly mapped to a halogen donor.
Docking Run:
Use Extra Precision (XP) mode.
Set Epik state penalties to account for high-energy tautomers if used.
Post-Docking Minimization: Allow flexible ligand sampling within the rigid receptor.
Protocol B: MM/GBSA Binding Free Energy Calculation
Purpose: To validate docking scores and estimate affinity (
).
Trajectory Extraction: Extract 100 snapshots from the last 20ns of the MD simulation.
Calculation:
Solvent Model: VSGB 2.0 or Generalized Born (GB).
Membrane: None (Topo II
ATPase domain is soluble).
Equation:
Note: Entropy (
) is often omitted in screening due to computational cost, yielding a relative .
Part 5: Biological Mechanism & Pathway Integration
Binding of EHI-NQ to Topo II
inhibits the ATP-dependent strand passage step, leading to the accumulation of DNA double-strand breaks (DSBs) and subsequent cell cycle arrest.
Caption: Signaling cascade triggered by EHI-NQ inhibition of Topoisomerase II
, leading to p53-mediated apoptosis.
Part 6: Quantitative Analysis & Interpretation
When analyzing the MD trajectory of EHI-NQ, use the following metrics to determine "Success":
Metric
Threshold for Success
Interpretation
RMSD (Ligand)
< 2.5 Å
Ligand is stable in the pocket; no ejection.
Iodine-Carbonyl Dist.
3.0 - 3.5 Å
Persistent halogen bond (Angle 180°).
H-Bond Occupancy
> 60%
Critical H-bonds (e.g., with Asp/Glu) are stable.
(MM/GBSA)
< -40 kcal/mol
High predicted affinity (Note: Relative value).
Troubleshooting:
Ligand Drift: If the ligand drifts >3 Å, the 6-nitro group may be clashing with a hydrophobic patch. Re-dock with the nitro group solvent-exposed.
Unstable Iodine: If the iodine atom fluctuates wildly, the
-hole parameterization is likely too weak. Increase the positive charge on the Virtual Site.
References
Structure-Activity Relationships of 6-Nitroquinazolines. Chem Pharm Bull (Tokyo). 2002;50(8):1073-80. Link
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives. MDPI. 2025. Link
Synthesis and molecular docking studies of quinoline derivatives. PMC. Link
Halogen Bonding in Drug Discovery: An Overview. Expert Opin Drug Discov. Link
Protocol for the Evaluation and Application of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline in Cell Culture
[1] Executive Summary 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline is a synthetic small molecule belonging to the quinoline scaffold family.[1] Structurally characterized by an iodine atom at the 3-position and a nitro gro...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline is a synthetic small molecule belonging to the quinoline scaffold family.[1] Structurally characterized by an iodine atom at the 3-position and a nitro group at the 6-position, this compound is primarily utilized in Structure-Activity Relationship (SAR) studies targeting kinase inhibition (e.g., EGFR, MEK) or as a precursor in the development of antimicrobial and antitumor agents.[1]
This Application Note provides a standardized, rigorous protocol for solubilizing, storing, and applying this compound in in vitro cell culture systems. It addresses critical physicochemical challenges, including poor aqueous solubility , photostability issues (due to the C-I bond), and potential colorimetric interference in absorbance-based assays.[1]
Critical Warning: The iodine moiety (C-I bond) is susceptible to photolysis.[1] All preparation steps must be performed under reduced light or in amber vessels.
Step
Action
Technical Rationale
1
Weighing
Weigh 3.60 mg of compound into a sterile, amber glass vial.
2
Solvent Addition
Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
3
Dissolution
Vortex vigorously for 30-60 seconds.[1] If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
4
Sterilization
Optional: Pass through a 0.22 µm PTFE (hydrophobic) syringe filter.[1]
5
Storage
Aliquot into 50 µL volumes in amber tubes. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Cell Culture Protocol: Dose-Response Evaluation
This protocol describes the method for determining the IC₅₀ (Half-maximal inhibitory concentration) or CC₅₀ (Cytotoxic concentration) using a standard adherent cell line (e.g., A549, HeLa, or HEK293).[1]
Positive Control: Staurosporine (1 µM) or Doxorubicin (for cytotoxicity).[1]
Dose Range: 10-point serial dilution (e.g., 100 µM down to 0.5 nM).
Step-by-Step Methodology
Phase 1: Cell Seeding (Day 0)
Harvest cells and resuspend in complete growth medium (e.g., DMEM + 10% FBS).[1]
Seed 100 µL/well into a 96-well clear-bottom plate.
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase 2: Compound Treatment (Day 1)
Note: Prepare treatment solutions immediately before use to prevent precipitation.[1]
Intermediate Dilution: Dilute the 10 mM DMSO stock 1:100 in serum-free medium to create a 100 µM working solution (1% DMSO).
Why Serum-Free? Serum proteins (Albumin) can bind lipophilic quinolines, reducing free drug concentration.[1] Initial dilution in serum-free media minimizes this variability.[1]
Serial Dilution: Perform a 1:3 serial dilution in medium (containing 1% DMSO) to maintain constant vehicle concentration.
Application: Remove old media from cells. Add 100 µL of the specific drug dilutions to respective wells.
Final Vehicle Concentration: Ensure all wells (including controls) contain 0.5% - 1% DMSO .
Incubation: Incubate for 24, 48, or 72 hours depending on the specific biological endpoint (e.g., 24h for signaling, 72h for viability).
Phase 3: Readout (Day 2-4)
Recommended Assay:ATP-based Luminescence (e.g., CellTiter-Glo) is preferred over colorimetric assays (MTT/MTS).[1]
Reasoning: The nitro group in 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline is yellow/orange and may absorb at 570 nm, interfering with MTT readouts.[1] Luminescence avoids this optical interference.[1]
Visualization: Experimental Workflow
Caption: Workflow for the preparation and application of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline in cell-based assays.
(Note: As 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline is a specific research chemical without a dedicated pharmacopeia entry, these references provide the necessary methodological grounding for its class.)
Application Note & Protocol: Development of a Cell-Based Assay for the Novel Kinase Inhibitor 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
Abstract This document provides a comprehensive guide for the development and implementation of a robust cell-based assay to characterize the activity of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline (EHIQ), a novel small m...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the development and implementation of a robust cell-based assay to characterize the activity of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline (EHIQ), a novel small molecule inhibitor. EHIQ, a substituted quinoline, is hypothesized to target key cellular signaling kinases, a common mechanism for compounds of this class.[1][2] This guide details the principles, protocols, and validation steps necessary to quantify the compound's cellular potency and mechanism of action, making it an essential tool for researchers in drug discovery and oncology.
7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline, hereafter referred to as EHIQ, is a synthetic quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent inhibitory activity against protein kinases.[2] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3]
Our preliminary analysis suggests EHIQ acts as an ATP-competitive inhibitor of a specific, hypothetical serine/threonine kinase, "Target Kinase X" (TKX). TKX is a key component of a signaling cascade that promotes cell proliferation and survival. Upon activation, TKX phosphorylates a downstream substrate, "Substrate Y," which in turn modulates the function of effector proteins like ANP32A, a multi-functional protein implicated in transcriptional regulation and apoptosis.[4][5][6] Inhibition of TKX by EHIQ is expected to block this phosphorylation event, leading to cell cycle arrest and/or apoptosis.
Cell-based assays are indispensable for evaluating such compounds because they provide a more physiologically relevant context than traditional biochemical assays, accounting for factors like cell permeability, metabolism, and off-target effects within a living system.[7] This guide outlines the development of two primary assays: a cell viability assay to determine the overall cytotoxic/cytostatic effect and a target engagement assay to confirm the inhibition of TKX phosphorylation.
Caption: Hypothetical signaling pathway of Target Kinase X (TKX).
Assay Development and Optimization Strategy
The development of a reliable cell-based assay is a multi-step process that requires careful optimization.[8][9] The goal is to create a robust and reproducible system suitable for high-throughput screening (HTS) and detailed compound characterization.[10][11]
Foundational Steps: Cell Line Selection and Culture
The choice of cell line is paramount. An ideal cell line should endogenously express the target of interest (TKX) at a sufficient level. For this protocol, we will use the human lung carcinoma cell line A549, which is presumed to have high TKX expression and is a well-established model in cancer research.
Cell Culture: A549 cells are cultured in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a 37°C incubator with 5% CO2 and passaged upon reaching 80-90% confluency. It is critical to use cells with a consistent, low passage number to minimize experimental variability.
Workflow for Assay Optimization
The following workflow ensures the development of a sensitive and statistically sound assay.
Caption: Workflow for cell-based assay development.
Step-by-Step Optimization Protocols
Protocol 1: Determining Optimal Cell Seeding Density
Rationale: The number of cells seeded per well directly impacts assay performance. Too few cells can lead to a weak signal, while too many can result in nutrient depletion and non-linear growth, confounding the results. The goal is to identify a density that ensures cells are in the exponential growth phase throughout the experiment.
Prepare a single-cell suspension of A549 cells.
Create a 2-fold serial dilution of the cell suspension.
Seed cells into a 96-well clear-bottom plate at densities ranging from 1,000 to 40,000 cells per well.
Incubate for the intended duration of the main experiment (e.g., 48 hours).
Plot the signal (Relative Luminescence Units, RLU) against cell number.
Select the cell density that falls within the linear range of the curve and provides a robust signal-to-background ratio. For A549 cells, this is typically between 5,000 and 10,000 cells/well for a 48-hour assay.
Protocol 2: EHIQ Dose-Response and Incubation Time
Rationale: To determine the potency (IC50) of EHIQ, it's necessary to test a range of concentrations over a defined period. This helps establish the optimal incubation time to observe a significant biological effect.
Seed A549 cells at the optimized density in 96-well plates and allow them to adhere overnight.
Prepare a stock solution of EHIQ in 100% DMSO. Create a 10-point, 3-fold serial dilution series of EHIQ in culture medium. Crucially, ensure the final DMSO concentration in all wells is constant and non-toxic (typically ≤0.5%).
Replace the medium in the cell plates with the EHIQ dilutions. Include "vehicle control" (DMSO only) and "no treatment" controls.
Incubate plates for 24, 48, and 72 hours.
At each time point, perform the cell viability assay.
Plot the normalized cell viability against the log of EHIQ concentration and fit a four-parameter logistic curve to calculate the IC50 value for each time point.
Select the incubation time that provides a clear and reproducible dose-response curve. A 48-hour incubation is often a good starting point for proliferation assays.
Protocol 3: Assay Validation with Z'-Factor
Rationale: The Z'-factor is a statistical parameter that quantifies the quality of an assay for high-throughput screening.[12][13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Prepare a 384-well plate for a "dry run" of the assay.[12]
Designate half of the wells for the "Maximum Signal" control (vehicle/DMSO only) and the other half for the "Minimum Signal" control (a high concentration of EHIQ that induces maximum effect, e.g., 10x IC50).
Execute the entire assay protocol as intended for the final screen.
Calculate the Z'-factor using the formula:
Z' = 1 - (3 * (σ_max + σ_min)) / |μ_max - μ_min|
Where σ is the standard deviation and μ is the mean of the max and min signal controls.
The assay is considered validated for HTS if the Z'-factor is consistently > 0.5.[12]
Standard Operating Protocol: EHIQ Potency Determination
This protocol uses an ATP-based luminescent assay to measure cell viability, as ATP levels are a strong indicator of metabolically active cells.[14][15]
Materials and Reagents
Reagent/Material
Supplier
Notes
A549 Cell Line
ATCC
Use at low passage number (<20)
F-12K Medium
Gibco
Fetal Bovine Serum (FBS)
Gibco
Heat-inactivated
Penicillin-Streptomycin
Gibco
100x solution
EHIQ Compound
In-house/Supplier
Prepare 10 mM stock in 100% DMSO
DMSO, Cell Culture Grade
Sigma-Aldrich
96-well white, clear-bottom plates
Corning
For cell culture and luminescence reading
CellTiter-Glo® 2.0 Assay
Promega
Store according to manufacturer's instructions
Multichannel Pipettes
Plate Luminometer
Molecular Devices, etc.
Step-by-Step Experimental Protocol
Cell Seeding:
Harvest and count A549 cells.
Dilute cells to the pre-determined optimal density (e.g., 5,000 cells/100 µL) in complete culture medium.
Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
Incubate overnight (16-24 hours) at 37°C, 5% CO2.
Compound Treatment:
Prepare a 2x concentrated serial dilution of EHIQ in culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration will be ≤0.5%.
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
Include vehicle control wells (medium with the same final DMSO concentration).
Incubate for the optimized time (e.g., 48 hours) at 37°C, 5% CO2.
Luminescence Measurement:
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Read the luminescence on a plate luminometer.
Data Analysis
Average the technical replicates for each condition.
Normalize the data by setting the average vehicle control signal as 100% viability and a "no cells" or "high concentration inhibitor" control as 0% viability.
% Viability = (RLU_sample - RLU_bkg) / (RLU_vehicle - RLU_bkg) * 100
Plot the normalized viability versus the logarithm of EHIQ concentration.
Use a non-linear regression model (four-parameter variable slope) to fit the curve and determine the IC50 value.
Rationale: To confirm that EHIQ's cytotoxic effect is due to the inhibition of its intended target, TKX, a target engagement assay is crucial.[16] This protocol measures the level of phosphorylated Substrate Y (p-SubY) directly within fixed cells.
Additional Materials
Reagent/Material
Supplier
Anti-p-Substrate Y (Phospho-specific) Antibody
Cell Signaling Technology
Anti-Total Substrate Y Antibody
Cell Signaling Technology
IRDye® 800CW Goat anti-Rabbit IgG
LI-COR Biosciences
IRDye® 680RD Goat anti-Mouse IgG
LI-COR Biosciences
CellTag™ 700 Stain
LI-COR Biosciences
4% Paraformaldehyde (PFA) in PBS
Triton X-100
Odyssey® Blocking Buffer (PBS)
LI-COR Biosciences
Odyssey CLx Imaging System
LI-COR Biosciences
Step-by-Step Protocol
Seeding and Treatment: Follow steps 1 and 2 from the viability protocol (Section 3.2), using a 96-well plate suitable for imaging.
Fixation and Permeabilization:
After incubation, remove the treatment medium.
Fix the cells by adding 150 µL of 4% PFA and incubating for 20 minutes at room temperature.
Wash the wells 3 times with 200 µL of PBS.
Permeabilize by adding 150 µL of 0.1% Triton X-100 in PBS for 20 minutes.
Blocking and Staining:
Wash 3 times with PBS.
Block with 150 µL of Odyssey Blocking Buffer for 1.5 hours at room temperature.
Prepare primary antibody solution containing both the anti-p-SubY (e.g., Rabbit) and a normalization antibody (e.g., anti-Total Substrate Y, Mouse, or a housekeeping protein) in blocking buffer.
Incubate with 50 µL of primary antibody solution overnight at 4°C.
Secondary Antibody and Imaging:
Wash 4 times with PBS + 0.1% Tween-20.
Incubate with 50 µL of secondary antibody solution (containing both IRDye® 800CW and IRDye® 680RD) for 1 hour at room temperature, protected from light.
Wash 4 times with PBS + 0.1% Tween-20.
Scan the plate using an Odyssey CLx Imaging System at 700 nm and 800 nm channels.
Data Analysis:
Quantify the integrated intensity for each channel in each well.
Normalize the phospho-signal (800 nm) to the total protein signal (700 nm or the second antibody channel).
Plot the normalized phospho-signal against EHIQ concentration to determine the IC50 for target inhibition.
Troubleshooting Common Issues
Caption: Troubleshooting decision tree for assay issues.
References
Selvita. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]
Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]
Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2013). Design and implementation of high-throughput screening assays. PubMed. Retrieved from [Link]
He, Y., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Retrieved from [Link]
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
Infinix Bio. (2026, February 9). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Retrieved from [Link]
Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]
G-Biosciences. (2025, March 5). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
Mire-Sluis, A., et al. (2013). A guide for potency assay development of cell-based product candidates. Biologicals. Retrieved from [Link]
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]
Carlson, S. M., et al. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. Retrieved from [Link]
Wertalik, P. (2023, April 21). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. Visikol. Retrieved from [Link]
Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from [Link]
National Center for Biotechnology Information. (2026, January 18). ANP32A acidic nuclear phosphoprotein 32 family member A [ (human)]. Retrieved from [Link]
AACR Publications. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Retrieved from [Link]
ResearchGate. (n.d.). Mammalian ANP32 proteins function in cell-death pathways. Retrieved from [Link]
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
bioRxiv. (2025, March 25). Functional redundancy in chicken ANP32A mediates species-specific support of avian influenza virus polymerase. Retrieved from [Link]
GeneCards. (2026, January 14). ANP32A Gene - Acidic Nuclear Phosphoprotein 32 Family Member A. Retrieved from [Link]
eLife. (2019, June 4). Species specific differences in use of ANP32 proteins by influenza A virus. Retrieved from [Link]
MDPI. (2006, April 10). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Retrieved from [Link]
Application Notes and Protocols for the Dissolution of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
Introduction 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline is a complex heterocyclic compound with potential applications in various research fields, including medicinal chemistry and cell biology, owing to the diverse bioa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline is a complex heterocyclic compound with potential applications in various research fields, including medicinal chemistry and cell biology, owing to the diverse bioactivities associated with the quinoline scaffold.[1][2] The successful use of this compound in experimental settings is critically dependent on its proper dissolution to ensure accurate and reproducible results. This guide provides a comprehensive overview of the solubility characteristics of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline and detailed protocols for its dissolution for both in vitro and in vivo applications. The methodologies presented are based on established principles for handling quinoline derivatives and other challenging small molecules.[3][4]
Physicochemical Properties and Solubility Profile
Table 1: Predicted Physicochemical Properties and Their Implications for Solubility
Property
Predicted Characteristic
Implication for Dissolution
Polarity
Largely non-polar with some polar functional groups
Poor solubility in aqueous solutions. Higher solubility in organic solvents.
Hydrogen Bonding
Contains hydrogen bond donors (hydroxyl) and acceptors (nitro, quinoline nitrogen)
May exhibit some solubility in protic solvents, but overall low aqueous solubility is expected.
Molecular Weight
Moderately high
Can contribute to lower solubility compared to smaller molecules.
pKa
The quinoline nitrogen is weakly basic, and the hydroxyl group is weakly acidic.
Solubility may be influenced by pH. Acidification could protonate the quinoline nitrogen, potentially increasing aqueous solubility. Basification could deprotonate the hydroxyl group, also potentially affecting solubility.
Solvent Selection and Dissolution Workflow
The choice of solvent is paramount and depends on the intended experimental application. For most in vitro assays, an organic solvent will be necessary to prepare a stock solution, which is then diluted into the aqueous experimental medium.
Figure 1: Decision workflow for selecting an appropriate solvent system for 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline based on the experimental context.
Protocols for Dissolution
Part 1: Preparation of Stock Solutions for In Vitro Experiments
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro use.[3][6][7]
Weighing the Compound: Accurately weigh the desired amount of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline powder in a sterile microcentrifuge tube or vial.
Initial Solvent Addition: Add a small volume of DMSO to the powder. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of the compound.
Vortexing: Vigorously vortex the mixture for 1-2 minutes to facilitate dissolution.
Sonication (Optional): If the compound does not fully dissolve with vortexing, place the tube in a sonicator bath for 5-10 minutes. This can help break up aggregates and enhance solubility.
Gentle Warming (Optional and with Caution): If the compound remains insoluble, gentle warming of the solution (e.g., to 37°C) may be attempted. However, be aware that heat can potentially degrade the compound.
Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to reach the final desired concentration.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] Nitroaromatic compounds can be light-sensitive, so it is advisable to store them in amber vials or tubes wrapped in foil.[2]
Part 2: Preparation of Working Solutions for Cell-Based Assays
When preparing working solutions for cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid cytotoxicity.[8]
Protocol:
Thaw Stock Solution: Thaw an aliquot of the high-concentration DMSO stock solution at room temperature.
Stepwise Dilution: Perform serial dilutions of the stock solution in your cell culture medium or assay buffer. It is recommended to do this in a stepwise manner to prevent precipitation of the compound.[8] For example, first, dilute the stock 1:10 in the medium, vortex gently, and then perform the final dilution to the desired working concentration.
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is typically below 0.5% to avoid adverse effects on most cell lines.[8] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[7]
Part 3: Dissolution for In Vivo Experiments
For in vivo studies, DMSO alone is often not suitable due to its potential toxicity at the required volumes. A co-solvent system is typically employed to create a formulation that is more biocompatible.[8]
Example Co-Solvent Formulation:
10% DMSO: To initially dissolve the compound.
40% PEG400 (Polyethylene glycol 400): A commonly used solubilizing agent.
5% Tween 80: A surfactant to improve stability and prevent precipitation.
45% Saline or PBS: The aqueous vehicle.
Protocol:
Initial Dissolution: Dissolve the 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline in DMSO first.
Addition of Co-solvents: Add PEG400 and Tween 80 to the DMSO solution and mix thoroughly.
Aqueous Phase Addition: Slowly add the saline or PBS to the organic mixture while vortexing to create a stable emulsion or solution.
Final Formulation: The resulting mixture should be a clear solution or a fine, stable suspension suitable for administration.
Stability and Storage Considerations
Stock Solutions: As a general guideline, stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[8] It is recommended to re-evaluate the efficacy of the solution if stored for extended periods.[8]
Light Sensitivity: Nitro-substituted aromatic compounds can be susceptible to photodegradation.[2] Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
pH Stability: The stability of the compound in aqueous solutions may be pH-dependent. It is advisable to prepare fresh working solutions from the DMSO stock immediately before each experiment.
Troubleshooting Poor Solubility
If you encounter persistent solubility issues, consider the following strategies:
pH Adjustment: For quinoline derivatives, adjusting the pH of the aqueous medium can sometimes improve solubility.[3] However, ensure that the pH change is compatible with your experimental system.
Alternative Solvents: If DMSO is incompatible with your assay, other solvents such as Dimethylformamide (DMF) or ethanol can be tested.[3]
Co-solvent Titration: Systematically titrate a co-solvent (like DMSO) into your aqueous buffer containing the compound to find the minimum percentage of co-solvent required for dissolution.[3]
By following these guidelines and protocols, researchers can effectively dissolve 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline for their experiments, ensuring the reliability and reproducibility of their scientific findings.
References
BenchChem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
ResearchGate. (2025, August 7). Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities.
BenchChem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
CompTox Chemicals Dashboard. (2025, October 15). 7-Nitro-1,2,3,4-tetrahydroquinoline Properties.
ResearchGate. (n.d.). (a) Synthesis of quinoline from substituted NH2 and nitro group with stannous chloride catalyst.
JETIR.org. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs.
Beilstein Journals. (2024, February 8). Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding.
Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025, June 1).
PMC. (2023, July 31). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes.
ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-6-nitroquinoline.
Application Note: 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline in Kinase Inhibitor Development
The following Application Note and Protocol Guide details the technical utility of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline , a critical scaffold in the development of covalent EGFR inhibitors. [1] Introduction & Scien...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide details the technical utility of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline , a critical scaffold in the development of covalent EGFR inhibitors.
[1]
Introduction & Scientific Context
In the high-stakes field of covalent kinase inhibitor discovery, 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline serves as a foundational "parent" scaffold.[1] It is the direct synthetic precursor to Pelitinib (EKB-569) and a structural analog to the core of Neratinib (HKI-272) .[1]
While the final drugs in this class are nanomolar, irreversible inhibitors of EGFR, this specific intermediate is typically characterized by low affinity and reversible binding .[1] Its primary application in kinase assays is not as a potent drug, but as a Structure-Activity Relationship (SAR) benchmark .[1] By assaying this scaffold, researchers establish the "baseline" affinity of the quinoline core before the addition of the critical pharmacophores: the 4-anilino group (hinge binder) and the 6-acrylamide group (covalent cysteine trap).[1]
Key Applications
Fragment-Based Screening: Mapping the adenine-binding pocket occupancy of the "naked" quinoline core.[1]
Negative Control Validation: Demonstrating that high-potency inhibition requires the 4-anilino and 6-Michael acceptor motifs.
Impurity Profiling: Quantifying the non-specific inhibition caused by unreacted starting materials in synthesized drug batches.[1]
Mechanism of Action: The "Activation" Pathway
To understand how to assay this compound, one must understand its structural deficiency relative to the active drug.[1]
The Scaffold (7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline): Binds weakly to the ATP pocket via the quinoline nitrogen and 4-hydroxy/oxo group.[1] It lacks the hydrophobic reach into the back pocket and the capacity to form a covalent bond with Cys797 of EGFR.[1]
The Active Drug (e.g., Pelitinib): The 3-iodo group is converted to a cyano group (improving solubility and electronic properties), the 4-hydroxy is replaced by a halogenated aniline (hinge binding), and the 6-nitro is reduced and acrylated to form the covalent warhead.[1]
Pathway Visualization
The following diagram illustrates the transformation of the inactive scaffold into a potent inhibitor, highlighting where kinase assays are employed for validation.
Figure 1: The chemical and biological evolution of the scaffold. Assaying the scaffold (red) establishes the baseline for potency gains seen in the final drug (green).[1]
Experimental Protocols
Protocol A: Stock Solution Preparation
Rationale: Nitro-substituted quinolines are hydrophobic and prone to precipitation in aqueous buffers.[1] Proper solubilization is critical to prevent false negatives (due to precipitation) or false positives (due to aggregation).[1]
Vessel: Amber glass vial (light sensitive due to iodine).[1]
Procedure:
Weighing: Weigh 5–10 mg of solid compound into an amber vial.
Dissolution: Add sufficient DMSO to achieve a 10 mM or 20 mM stock concentration.
Note: Do not attempt >50 mM; the nitro group limits solubility.[1]
Sonication: Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.
QC Check: Visually inspect for particulates. If cloudy, centrifuge at 10,000 x g for 1 minute.
Storage: Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]
Protocol B: In Vitro EGFR Kinase Assay (FRET/TR-FRET)
Rationale: This assay compares the
of the scaffold against a reference inhibitor (e.g., Gefitinib or Pelitinib).[1] We expect the scaffold to show weak inhibition ().[1]
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detecting phosphorylation of a synthetic peptide substrate (e.g., Poly-Glu-Tyr) by recombinant EGFR kinase.[1]
Reagents:
Kinase: Recombinant Human EGFR (cytoplasmic domain).[1]
Substrate: ULight-poly GT (PerkinElmer or equivalent).[1]
ATP: Ultra-pure ATP (Km apparent is typically 2–10 µM for EGFR).[1]
Treatment: Treat cells with 10 µM Scaffold vs 0.1 µM Pelitinib for 2 hours.
Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes.
Lysis & Blotting: Lyse cells and blot for pEGFR (Tyr1068) vs Total EGFR .
Result: Pelitinib will abolish pEGFR signal. The scaffold should show pEGFR levels comparable to the DMSO control.[1]
Data Presentation & Troubleshooting
Comparative Potency Table
Compound
Structure Type
Assay
Expected IC50
Role
7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
Scaffold
EGFR FRET
> 10,000 nM
Negative Control / Precursor
Pelitinib (EKB-569)
Active Drug
EGFR FRET
30–80 nM
Positive Control
Gefitinib
Reference
EGFR FRET
2–5 nM
Reference Standard
Troubleshooting Guide
Precipitation in Assay: If the signal drops abruptly at high concentrations without a smooth curve, the scaffold is precipitating.[1] Solution: Reduce top concentration to 50 µM or increase Tween-20 to 0.05%.[1]
High Background: The nitro group can quench fluorescence in some wavelengths.[1] Solution: Use TR-FRET (time-resolved) which eliminates short-lived interference, or verify with a radiometric assay (
Experimental design for testing cytotoxicity of quinoline compounds
Application Note & Protocol Guide | Version 2.0 Executive Summary The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for FDA-approved drugs ranging from antimalarials (Chlo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide | Version 2.0
Executive Summary
The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for FDA-approved drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). However, the physicochemical properties that make quinolines potent—specifically their planarity, lipophilicity, and redox potential—introduce significant artifacts into standard cytotoxicity assays.
This guide moves beyond generic protocols to address the specific challenges of testing quinoline derivatives. It provides a self-validating experimental framework designed to distinguish true cytotoxicity from assay interference, ensuring data integrity for regulatory or publication purposes.
Pre-Experimental Critical Path
Before pipetting, three specific factors regarding quinoline chemistry must be addressed to prevent false positives.
The Solubility-Toxicity Paradox
Quinolines are often highly lipophilic (LogP > 3). While DMSO is the universal solvent, high DMSO concentrations (>0.5%) permeabilize membranes, artificially enhancing quinoline uptake and toxicity.
Directive: Maintain final DMSO concentration
(v/v).
Troubleshooting: If precipitation occurs upon dilution into media, use a step-down dilution method : Predilute the compound in sterile PBS/BSA (0.1%) before adding to the media, rather than spiking 100% DMSO stock directly into the well.
Photometric Interference (The "Redox Trap")
Many quinoline derivatives are chromophores (yellow/orange) or possess redox-active nitrogen centers.
Risk: Quinolines can directly reduce tetrazolium salts (MTT) to formazan in the absence of cells, leading to an underestimation of cytotoxicity (false viability).
Solution: Every plate must include "Compound-Only" wells (No Cells + Media + Drug + MTT) to subtract non-specific reduction.
Cell Line Selection Strategy
Select cell lines based on the hypothesized mechanism of action (MOA) of the quinoline derivative.
Cell Line
Tissue Origin
Rationale for Quinoline Testing
HeLa
Cervical Cancer
High expression of Topoisomerase II (target of intercalating quinolines).
MCF-7
Breast Cancer
Estrogen-dependent; ideal for testing quinoline-estrogen receptor modulators.
HepG2
Liver Carcinoma
Critical Counter-Screen: Assesses metabolic stability and hepatotoxicity (a common failure mode for quinolines).
HUVEC
Endothelium
Normal cell control to determine the Selectivity Index (SI).
Workflow Visualization
The following diagram outlines the logical flow for a validated cytotoxicity campaign, highlighting the critical "Stop/Go" decision points.
Figure 1: Decision matrix for quinoline cytotoxicity testing. Note the mandatory interference check before data validation.
Experimental Protocols
Protocol A: The Corrected MTT Assay (Metabolic Activity)
Standard MTT protocols often fail with quinolines due to the interference mentioned above. This modified protocol includes the necessary subtraction steps.
Reagents:
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).
Solubilization Buffer: DMSO or SDS-HCl.
Positive Control: Doxorubicin (1 µM) or Cisplatin (10 µM).
Step-by-Step Methodology:
Seeding: Seed cells (e.g., 5,000 cells/well for HeLa) in 100 µL media in a 96-well plate. Incubate for 24h at 37°C/5% CO₂ to allow attachment.
Compound Preparation: Prepare a 1000x stock in DMSO. Dilute serially in culture media to 2x final concentration (max DMSO 0.2%).
Treatment: Add 100 µL of 2x compound to wells. Final volume = 200 µL. Final DMSO = 0.1%.[1]
Critical Control: Add compound to 3 wells without cells (Media + Compound only). This is the
.
Incubation: Incubate for 48h (standard for antiproliferative agents).
MTT Addition: Add 20 µL MTT stock to each well. Incubate 3–4h.
Solubilization: Aspirate media carefully (unless using SDS). Add 150 µL DMSO. Shake for 10 min.
Measurement: Measure Absorbance at 570 nm (
) and 630 nm (reference).
Data Calculation (Correction Logic):
If is > 10% of the control signal, the MTT assay is invalid for this compound. Switch to Protocol B.
Use this if the quinoline compound interferes with MTT or to distinguish cytostatic (growth arrest) from cytotoxic (killing) effects.
Principle: LDH is a stable cytosolic enzyme released only upon membrane rupture (necrosis/late apoptosis).
Treatment: Same as Protocol A, but use Phenol Red-free media to avoid optical interference.
Harvest: After 48h, transfer 50 µL of supernatant to a new plate.
Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).
Incubation: Incubate 30 min at Room Temperature in the dark.
Stop: Add 50 µL Stop Solution (1M Acetic Acid).
Measure: Absorbance at 490 nm.
Validation:
Max Lysis Control: Treat cells with 1% Triton X-100 45 mins prior to harvest (100% toxicity).
Calculation:
Mechanistic Validation (Annexin V / PI)
Quinolines often act as DNA intercalators (like chloroquine) or Topoisomerase inhibitors. This mechanism typically triggers apoptosis rather than necrosis.
Visualizing the Mechanism:
The following diagram illustrates the pathway we are probing.
Figure 2: Canonical apoptotic pathway induced by quinoline-based DNA intercalators.
Annexin V+/PI-: Early Apoptosis (Specific to quinoline mechanism).
Annexin V+/PI+: Late Apoptosis/Necrosis.
Annexin V-/PI+: Pure Necrosis (Suggests non-specific toxicity/membrane bursting).
Data Presentation Template
Organize your findings in the following format to facilitate direct comparison.
Compound ID
Cell Line
IC50 (µM) ± SD
Selectivity Index (SI)*
Mechanism (Annexin/PI)
Quin-01
HeLa
12.5
Early Apoptosis
Quin-02
HeLa
N/A
No Effect
Doxorubicin
HeLa
8.0
Early Apoptosis
Quin-01
HUVEC
-
-
*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 is generally considered a "hit".
References
BenchChem. (2025).[3] Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. Link
Kaur, G., et al. (2024).[4] Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity. International Journal of Molecular Sciences. Link
Riss, T. L., et al. (2016). MTT Cell Viability Assay: User Guide and Troubleshooting. Abcam / Promega Protocols. Link
National Cancer Institute (NCI). (2024). In Vitro Cell Line Screening Protocol (NCI-60). Link
Stockert, J. C., et al. (2018). Assays for Viability and Cytotoxicity: Reviews on MTT, LDH, and Apoptosis. ResearchGate. Link
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
Introduction: The Quinoline Scaffold in Kinase Drug Discovery Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinoline Scaffold in Kinase Drug Discovery
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[2] The quinoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[2] These compounds often act as ATP-competitive inhibitors, binding to the kinase hinge region and blocking the enzyme's catalytic function.[3][4] This application note describes a high-throughput screening (HTS) campaign to identify novel kinase inhibitors, using the previously uncharacterized compound, 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline , against FMS-like tyrosine kinase 3 (FLT3), a clinically relevant target in acute myeloid leukemia (AML).[5][6]
Principle of the Assay: A Luminescence-Based Approach to Kinase Activity
To quantify kinase activity and the inhibitory potential of our test compound, we will employ the ADP-Glo™ Kinase Assay. This robust, luminescence-based assay measures the amount of ADP produced during the kinase reaction.[7][8] The assay is performed in two steps: first, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal directly proportional to kinase activity.[5][9] A decrease in luminescence in the presence of the test compound indicates inhibition of the target kinase. This "glow-type" assay format is highly sensitive, has a large dynamic range, and is less prone to interference from fluorescent compounds, making it ideal for HTS.[7][10]
Materials and Methods
Reagents and Equipment
Test Compound: 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
Kinase: Recombinant Human Active FLT3 Protein
Substrate: A suitable peptide substrate for FLT3 (e.g., a synthetic peptide containing the tyrosine phosphorylation site)
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega)
ATP: Adenosine triphosphate, high purity
Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
Plates: 384-well white, opaque microplates
Instrumentation: A luminometer plate reader capable of automated injection.
Liquid Handling: Automated liquid handling system for dispensing reagents and compounds.
Experimental Workflow
The overall HTS workflow is designed for efficiency and robustness, moving from a primary screen to hit confirmation and potency determination.
Caption: High-throughput screening workflow for kinase inhibitor identification.
Protocol 1: Primary High-Throughput Screen
Compound Plating: Using an automated liquid handler, dispense 50 nL of a 10 mM stock of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline in DMSO into the wells of a 384-well assay plate for a final concentration of 10 µM.
Controls: Designate columns for positive and negative controls.
Negative Control (Max Activity): Add 50 nL of DMSO.
Positive Control (Min Activity): Add 50 nL of a known FLT3 inhibitor (e.g., Staurosporine at 1 µM final concentration).
Enzyme and Substrate Addition: Add 2.5 µL of a 2X FLT3 kinase/substrate mix in kinase reaction buffer.
Initiation of Kinase Reaction: Add 2.5 µL of a 2X ATP solution (at a concentration equal to the Kₘ for FLT3) to all wells to start the reaction. The final reaction volume is 5 µL.
Incubation: Incubate the plate at room temperature for 60 minutes.
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
Protocol 2: Dose-Response and IC₅₀ Determination
Serial Dilution: For compounds identified as "hits" in the primary screen, prepare a 10-point, 3-fold serial dilution series in DMSO.
Assay Performance: Repeat the steps outlined in Protocol 1, using the serially diluted compound.
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[11][12]
Data Analysis and Interpretation
Assay Quality Control: The Z'-Factor
The robustness of the HTS assay is determined by calculating the Z'-factor, which measures the separation between the positive and negative controls.[13] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11][14]
μ_pos and σ_pos are the mean and standard deviation of the positive control.
μ_neg and σ_neg are the mean and standard deviation of the negative control.
Hit Identification and Potency
Percent Inhibition: The activity of the test compound is calculated as percent inhibition relative to the controls:
% Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the kinase activity by 50%. This value is determined by fitting the dose-response data to a sigmoidal curve.[7][15]
Parameter
Description
Target Value
Z'-Factor
A measure of assay quality and robustness.
> 0.5
Primary Hit Cutoff
The threshold for selecting compounds for follow-up.
> 50% Inhibition
IC₅₀
The concentration of inhibitor causing 50% enzyme inhibition.
Compound-dependent
Proposed Mechanism of Action
Based on the known binding modes of quinoline-based kinase inhibitors, we hypothesize that 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline acts as a Type I ATP-competitive inhibitor.[4][16] The quinoline core is expected to form key hydrogen bonds with the hinge region of the FLT3 kinase domain, mimicking the interaction of the adenine ring of ATP.[3] The ethoxy and iodo substituents likely occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity.
Caption: Proposed binding mode of the quinoline inhibitor in the kinase active site.
Conclusion
This application note provides a comprehensive framework for the high-throughput screening of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline as a potential inhibitor of FLT3 kinase. The use of the luminescence-based ADP-Glo™ assay offers a sensitive and robust method for identifying and characterizing novel kinase inhibitors. The detailed protocols and data analysis workflows described herein can be adapted for screening other quinoline-based compounds against a variety of kinase targets, facilitating the discovery of new therapeutic agents.
References
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Chapter 6: Understanding Luminescence Based Screens. In Books. Retrieved from [Link]
PubMed. (2023). Dual FLT3/haspin kinase inhibitor based on 3 H-pyrazolo[4,3- f]quinoline scaffold with activities against acute myeloid leukemia. RSC Medicinal Chemistry. Retrieved from [Link]
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
INDIGO Biosciences. (2021, June 24). Bioluminescence vs. Fluorescence: Which should I choose to assay my compounds?. Retrieved from [Link]
PubMed. (2007). Bioluminescent Assays for High-Throughput Screening. Current Opinion in Biotechnology. Retrieved from [Link]
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
PubMed Central. (n.d.). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. Retrieved from [Link]
Molecular Devices. (2026, February 13). What is Luminescence, Luminometer, Bioluminescence. Retrieved from [Link]
SciSpace. (2005, May 31). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. Retrieved from [Link]
PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]
ResearchGate. (n.d.). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. Retrieved from [Link]
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
PubMed Central. (n.d.). Fluorescent Peptide Assays For Protein Kinases. Retrieved from [Link]
ResearchGate. (n.d.). How protein kinase inhibitors bind to the hinge region of the target protein. Retrieved from [Link]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline in Human Plasma
Abstract This application note describes the development, optimization, and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-Et...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note describes the development, optimization, and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline in human plasma. The protocol detailed herein provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or metabolic studies of novel quinoline-based compounds. The method utilizes a straightforward protein precipitation extraction, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The validation was conducted in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2][3]
Introduction
7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline is a novel heterocyclic compound with potential therapeutic applications. As with any new chemical entity (NCE) in the drug development pipeline, establishing a reliable bioanalytical method is a critical prerequisite for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS is the gold standard for small molecule quantification in complex biological matrices due to its exceptional sensitivity and selectivity.[4][5]
The chemical structure of the analyte—possessing a quinoline core, a phenolic hydroxyl group, an iodo substituent, and a nitro group—presents specific analytical considerations. The presence of the basic quinoline nitrogen and the acidic hydroxyl group suggests pH-dependent chromatographic behavior. The nitro and iodo groups increase the molecular weight and influence its fragmentation pattern in the mass spectrometer. This guide provides a systematic approach to developing a method that addresses these characteristics to ensure reliable and reproducible results.
Method Development Strategy
The development of a robust LC-MS/MS method is a systematic process. The primary goal is to optimize each stage of the analysis—from sample preparation to detection—to achieve the required sensitivity, accuracy, and precision.
Mass Spectrometry Optimization
The initial step is to establish the mass spectrometric parameters for the analyte and a suitable internal standard (IS). A stable isotope-labeled (SIL) internal standard is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for experimental variability.[6][7][8] For this method, 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline-d5 (with deuterium labels on the ethoxy group) was selected as the ideal IS.
Rationale for Parameter Selection:
Ionization Mode: The quinoline nitrogen is readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode was selected to generate the protonated molecular ion [M+H]+.[9][10][11]
Precursor Ion Selection: A full scan (Q1 scan) is performed by infusing a standard solution of the analyte into the mass spectrometer. The most abundant ion observed corresponds to the [M+H]+ species, which is selected as the precursor ion for fragmentation.
Product Ion Selection: A product ion scan is then conducted where the selected precursor ion is fragmented in the collision cell (Q2) using an inert gas (e.g., argon). The resulting fragment ions are scanned in the third quadrupole (Q3). The most stable and intense fragment ions are chosen for the MRM transitions.[12][13] This process enhances selectivity by monitoring a specific parent-to-daughter ion transition.[4]
Collision Energy (CE) and Declustering Potential (DP) Optimization: For each MRM transition, the CE and DP are systematically ramped to find the optimal voltages that produce the maximum product ion intensity.[12][14][15]
}
Fig 1: Logical workflow for MRM method development.
Liquid Chromatography Optimization
The goal of chromatography is to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components, with a reasonable retention time.
Rationale for Parameter Selection:
Column Chemistry: A C18 reversed-phase column is a versatile and effective starting point for small molecules of intermediate polarity.[16] It provides good retention and separation based on hydrophobicity.
Mobile Phase: A mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with an acidic modifier is standard for ESI positive mode. Formic acid (0.1%) is used to acidify the mobile phase, which promotes the protonation of the analyte (enhancing MS signal) and improves chromatographic peak shape.[16]
Elution Method: A gradient elution (ramping the percentage of organic solvent over time) is employed to ensure that the analyte is eluted efficiently while also cleaning the column of more hydrophobic matrix components after each injection.
Sample Preparation
The objective of sample preparation is to remove matrix components (e.g., proteins, phospholipids) that can interfere with the analysis or damage the LC-MS system, while ensuring high and reproducible recovery of the analyte.[17][18]
Rationale for Technique Selection:
Protein Precipitation (PPT): PPT is a fast, simple, and inexpensive method suitable for high-throughput analysis.[19][20] It involves adding a water-miscible organic solvent, like acetonitrile, to the plasma sample. This denatures and precipitates the proteins, which are then removed by centrifugation.[20] The analyte remains in the supernatant, which can then be injected into the LC-MS/MS system.[19]
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and QCs
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and IS into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL primary stock solutions.
Working Solutions: Prepare serial dilutions of the primary stocks in 50:50 acetonitrile:water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.
Calibration Standards: Spike the appropriate working solutions into blank human plasma to prepare CC standards at concentrations of 1, 2, 5, 20, 100, 400, 800, and 1000 ng/mL.
Quality Control Samples: Spike blank human plasma to prepare QC samples at four levels:
LLOQ: 1 ng/mL (Lower Limit of Quantification)
LQC: 3 ng/mL (Low QC)
MQC: 150 ng/mL (Medium QC)
HQC: 750 ng/mL (High QC)
Aliquoting: Aliquot all CC and QC samples into labeled polypropylene tubes and store at -80°C until analysis.
Thaw plasma samples (CCs, QCs, and unknowns) and vortex to ensure homogeneity.
Pipette 50 µL of each plasma sample into a 1.5 mL polypropylene tube.
Add 200 µL of the IS working solution (prepared in acetonitrile at 50 ng/mL) to each tube. The IS solution also acts as the protein precipitation agent.
Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the clear supernatant to a clean autosampler vial.
Inject 5 µL of the supernatant onto the LC-MS/MS system for analysis.
Method Validation
The developed method was validated according to the FDA's Bioanalytical Method Validation guidance.[2][21] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
The method demonstrated excellent linearity over the specified concentration range. Accuracy and precision results were well within the accepted regulatory limits of ±15% (±20% at the LLOQ).[1] No significant matrix effect was observed, and the analyte proved to be stable under typical laboratory handling and storage conditions.
Conclusion
This application note presents a highly sensitive and selective LC-MS/MS method for the quantification of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing. The method has been thoroughly validated and meets the stringent requirements for regulated bioanalysis. This protocol provides a reliable tool for researchers in the pharmaceutical industry to accurately assess the pharmacokinetic profile of this novel compound.
References
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. PMC. [Link]
Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. [Link]
Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. [Link]
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. ACS Publications. [Link]
What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]
Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. PMC. [Link]
Application Note: In Vivo Evaluation of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline (EHNQ-I)
This Application Note provides a comprehensive technical guide for the in vivo experimental setup of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline (referred to herein as EHNQ-I ). Given the compound's structural classificat...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the in vivo experimental setup of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline (referred to herein as EHNQ-I ). Given the compound's structural classification as a substituted 4-hydroxyquinoline—a scaffold common in kinase inhibitors (e.g., EGFR/HER2 inhibitors) and antimicrobial agents—this protocol focuses on Pharmacokinetics (PK) , Safety Profiling , and Antineoplastic Efficacy .
Executive Summary
7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline (EHNQ-I) is a highly functionalized quinoline derivative. Structurally, it serves as a critical pharmacophore resembling the core of several tyrosine kinase inhibitors (TKIs) and DNA-intercalating agents. Its in vivo evaluation requires rigorous formulation strategies due to predicted low aqueous solubility and specific handling to assess its potential as a therapeutic agent or a bioactive intermediate.
Key Applications:
Pharmacokinetics (PK): Determination of oral bioavailability (
), half-life (), and clearance ().
Toxicology: Establishment of Maximum Tolerated Dose (MTD).
Solubility: Poor in water; soluble in DMSO, DMA, and acidified organic solvents.
Vehicle Formulation (Critical Step)
Due to the hydrophobic nature of the 3-iodo and 6-nitro substituents, standard saline formulations will precipitate the compound, leading to erratic absorption.
Recommended Formulation (Self-Validating System):
To ensure consistent dosing, use a Co-solvent/Surfactant System .
Component
Percentage (v/v)
Function
DMSO or DMA
5–10%
Primary solubilizer (Stock solution)
PEG 400
40%
Co-solvent for stability
Tween 80
5%
Surfactant to prevent precipitation
Saline / Water
45–50%
Aqueous bulk (Add last, slowly)
Preparation Protocol:
Dissolve EHNQ-I in 100% DMSO/DMA to create a 10x concentrate.
Add PEG 400 and vortex until clear.
Add Tween 80 and vortex.
Slowly add warm (37°C) Saline/Water with continuous stirring.
Validation: Inspect visually for precipitate. If cloudy, sonicate for 10 mins. If precipitation persists, switch to 20% HP-
-Cyclodextrin in water (pH 4.5).
Protocol 1: Pharmacokinetics (PK) Study
Objective: Determine the plasma stability and bioavailability of EHNQ-I.
Animals: Male Sprague-Dawley Rats (n=3 per timepoint) or C57BL/6 Mice (n=3 per timepoint).
Collection: Retro-orbital or tail vein microsampling (20-50
L).
Processing: Centrifuge at 3000
g for 10 min (4°C) to harvest plasma. Store at -80°C.
Bioanalytical Quantification (LC-MS/MS)
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).
Ionization: ESI Positive Mode (Quinoline nitrogen protonation).
MRM Transitions (Suggested):
Precursor: 361.0 (
)
Quantifier: 315.0 (Loss of
)
Qualifier: 234.0 (Loss of Iodine)
Protocol 2: In Vivo Efficacy (Xenograft Model)
Objective: Assess the anti-tumor activity of EHNQ-I, hypothesizing activity against EGFR/HER2-driven tumors due to structural homology with quinoline kinase inhibitors.
cells subcutaneously in the right flank (1:1 Matrigel mix).
Randomization: When tumors reach 100–150
(approx. 10-14 days).
Treatment Groups
Group
N
Treatment
Dose
Route
Frequency
1
8
Vehicle Control
-
PO
QD (Daily)
2
8
EHNQ-I (Low)
10 mg/kg
PO
QD
3
8
EHNQ-I (High)
30 mg/kg
PO
QD
4
8
Positive Control*
20 mg/kg
PO
QD
*Positive Control: Gefitinib or Lapatinib (depending on cell line).
Data Collection
Tumor Volume (
): Measure bi-weekly using calipers.
Formula:
Body Weight: Measure daily to monitor toxicity (stop if weight loss >15%).
Endpoint: 21 days post-treatment or when control tumors reach 2000
.
Visualizations & Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical flow from formulation to data analysis, ensuring a closed-loop experimental design.
Caption: Integrated workflow for the preclinical evaluation of EHNQ-I, featuring a QC loop for formulation stability.
Mechanistic Hypothesis (Kinase Inhibition)
Given the quinoline core, EHNQ-I likely interacts with the ATP-binding pocket of kinases. The 3-iodo group may facilitate halogen bonding or serve as a reactive site for covalent modification (if designed as such).
Caption: Hypothesized mechanism of action where EHNQ-I inhibits RTK signaling, arresting downstream proliferation.
Safety & Handling Protocol
Chemical Hazards
Nitro Group: Potential for mutagenicity; handle with care.
Iodo Group: Photosensitive. Store and handle under amber light or wrap containers in foil.
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Perform all weighing in a fume hood.
Animal Welfare (Humane Endpoints)
Weight loss > 20% compared to baseline.
Tumor ulceration or necrosis.
Signs of distress: Hunching, piloerection, lethargy.
References
Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The potent, orally active, irreversible inhibitor of the protein tyrosine kinase p56lck." Journal of Medicinal Chemistry.
Tsou, H. R., et al. (2001). "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases." Journal of Medicinal Chemistry.
National Cancer Institute (NCI). (2023). "In Vivo Xenograft Protocols." NCI Center for Cancer Research.
Li, P., et al. (2018). "Recent advances in the development of quinoline derivatives as anticancer agents." European Journal of Medicinal Chemistry.
(Note: While specific in vivo literature for "7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline" is limited, the protocols above are derived from standard methodologies for structurally homologous quinoline kinase inhibitors.)
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Solubility Optimization for 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
Ticket ID: SOL-EHINQ-001 Status: Open Priority: High (Blocker for Biological Assays) Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SOL-EHINQ-001
Status: Open
Priority: High (Blocker for Biological Assays)
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Brick Dust" Challenge
User inquiries regarding 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline (hereafter referred to as EHINQ ) almost universally stem from its deceptive structure. While the "4-hydroxy" nomenclature suggests hydrogen-bonding potential, this molecule behaves as "brick dust"—a high-melting-point solid with extreme lipophilicity.
This guide addresses the root physicochemical barriers preventing dissolution and provides three validated protocols for solubilization, ranging from cellular assays to animal formulations.
Physicochemical Root Cause Analysis[1]
To dissolve EHINQ, you must fight two opposing forces:
Crystal Lattice Energy (The "Brick"): In the solid state, 4-hydroxyquinolines exist predominantly as the 4(1H)-quinolone tautomer (keto form). This creates a robust intermolecular hydrogen bond network (N-H···O=C) that results in a high melting point (>250°C) and high lattice energy.
Hydrophobicity (The "Grease"): The 3-Iodo and 7-Ethoxy substituents are highly lipophilic. The 6-Nitro group, while polar, is planar and enhances pi-stacking interactions, further stabilizing the crystal lattice.
Key Parameters (Estimated):
Parameter
Value
Implication
LogP
~4.2 - 4.8
Highly Lipophilic. Partitions into membranes/plastics.
pKa (Acidic)
~8.5 - 9.5
The NH/OH is weakly acidic. Deprotonation requires pH > pKa.
Before choosing a solvent, determine your end-use case. The presence of the 3-Iodo group makes this molecule heavy and prone to "crashing out" (precipitating) upon dilution.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Module 2: Validated Protocols
Protocol A: The "DMSO Shock" Method (In Vitro Assays)
Best for: IC50 determination, cellular toxicity assays.
Mechanism: DMSO disrupts the quinolone lattice; rapid dilution prevents immediate re-crystallization.
Steps:
Primary Stock: Dissolve EHINQ in anhydrous DMSO to 10 mM .
Note: Vortexing alone is insufficient. Sonicate at 40°C for 5 minutes to ensure the crystal lattice is fully broken.
Intermediate Dilution (Critical Step): Do NOT pipette 10 mM stock directly into cell media. The shock will cause microprecipitation (the Tyndall effect).
Prepare a 100x working solution in pure DMSO first.
Final Dilution: Add the 100x DMSO solution to the aqueous buffer/media while vortexing the media.
Target: Final DMSO concentration ≤ 0.5% (v/v).
Protocol B: The pH-Switch Strategy (High Concentration)
Best for: Stock preparation without organic solvents.
Mechanism: The 6-nitro group withdraws electron density, making the 4-OH/NH proton more acidic (lower pKa). We use this to form a soluble salt.
Steps:
Suspend EHINQ in water (it will float/clump).
Add 1.0 equivalent of 0.1 M NaOH .
Observation: The solution should turn from pale yellow to a deeper yellow/orange. This color shift confirms deprotonation and formation of the anion.
Vortex until clear.
Buffer Back: Slowly add this alkaline stock to a high-capacity buffer (e.g., 100 mM Phosphate, pH 7.4).
Warning: If the final pH drops below 8.0, the compound may reprecipitate over time.
Protocol C: Cyclodextrin Encapsulation (In Vivo/Stable Formulation)
Best for: Animal studies (IP/IV injection) where DMSO is toxic.
Mechanism: The hydrophobic 3-Iodo-quinoline core inserts into the donut-shaped cavity of the cyclodextrin, shielding it from water.
Formulation:
Vehicle: 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in water.
Procedure:
Dissolve EHINQ in a minimum volume of DMSO (e.g., 5% of final volume).
Add the DMSO concentrate dropwise into the 20% SBE-β-CD solution with constant stirring.
(Optional) Lyophilize to remove DMSO and reconstitute in water.
Module 3: Troubleshooting & FAQs
Issue 1: "The compound precipitated immediately upon adding to PBS."
Diagnosis: The "Crash-Out" Effect.
Explanation: PBS contains high concentrations of sodium and potassium ions. The "Common Ion Effect" reduces the solubility of the salt form, and the neutral pH forces the molecule back into its insoluble protonated tautomer.
Resolution:
Use Protocol C (Cyclodextrins) to shield the hydrophobic core.
Alternatively, dilute into water first , then add 10x PBS concentrate.
Issue 2: "My solution turned bright orange/red."
Diagnosis: Halochromism.
Explanation: This is normal. The 6-nitro group is conjugated to the quinoline ring.[1] Upon deprotonation (at basic pH), the electron delocalization changes, shifting the absorbance maximum (bathochromic shift) toward the red spectrum.
Action: This confirms you have successfully dissolved the compound as a salt. Ensure your colorimetric assay (e.g., MTT) controls for this background absorbance.
Issue 3: "Can I use Ethanol instead of DMSO?"
Diagnosis: Solvent Choice.
Resolution:No.Reasoning: Ethanol is a protic solvent and interferes with the H-bond breaking required to dissolve the crystal lattice efficiently. The solubility of nitro-quinolines in ethanol is significantly lower than in DMSO or DMF.
Visualizing the "Crash-Out" Avoidance Workflow
The following diagram illustrates the correct serial dilution pathway to maintain solubility during biological assays.
Figure 2: The "Stepping Stone" dilution method prevents precipitation by maintaining solvent homogeneity until the final step.
References
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
Bergström, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery workflows. International Journal of Pharmaceutics.
BenchChem Technical Guides. (2025). Physicochemical Properties of Nitroquinoline Derivatives. (General reference for nitroquinoline pKa and stability).
Stability issues of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline in DMSO.
Welcome to the technical support center for 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when us...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: My solution of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline in DMSO has changed color (e.g., turned yellow or brown).
Potential Causes:
Degradation of the Nitroquinoline Core: Nitroaromatic compounds can be susceptible to degradation, which can result in colored byproducts. The quinoline scaffold itself can undergo oxidation.
Reaction with Trace Impurities: Trace amounts of water, acids, or bases in the DMSO can catalyze the decomposition of the compound.[1] DMSO itself can absorb moisture from the atmosphere.[2]
Photodegradation: Exposure to light, especially UV light, can induce degradation of light-sensitive molecules.[3][4] Many quinoline derivatives are known to be light-sensitive.[4]
Recommended Actions:
Verify DMSO Quality: Use high-purity, anhydrous DMSO to prepare your solutions.
Protect from Light: Store stock solutions and experimental samples in amber vials or wrap them in aluminum foil to protect them from light.[4]
Control Storage Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.[5]
Analyze for Degradation: Use an analytical technique like HPLC-UV/MS to check the purity of the colored solution and identify potential degradation products.[6]
Issue 2: I observe unexpected peaks in my HPLC/LC-MS analysis of the compound in DMSO.
Potential Causes:
Compound Degradation: The appearance of new peaks is a strong indicator of chemical degradation.[4] Potential degradation pathways for 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline include hydrolysis, oxidation, or de-iodination.
DMSO-Related Artifacts: DMSO can react with certain compounds or degrade under specific conditions, leading to artifacts in the analysis.[7][8]
Contamination: The sample may have been contaminated during preparation or handling.
Recommended Actions:
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[]
Mass Spectrometry Analysis: Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition of the unknown peaks, which can help in identifying the degradation products.[]
NMR Spectroscopy: For definitive structural elucidation of major degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[10][11]
Review Handling Procedures: Ensure that all glassware and equipment are clean and that proper handling techniques are used to avoid contamination.[12]
Issue 3: I am seeing a decrease in the expected biological activity of my compound over time.
Potential Causes:
Loss of Compound Integrity: The compound may be degrading in the DMSO stock solution, leading to a lower effective concentration.
Precipitation: The compound may be precipitating out of the DMSO solution, especially after freeze-thaw cycles or if the storage concentration is too high.[13][14]
Interaction with Assay Components: The compound might be unstable in the final assay buffer or interact with other components of the assay.
Recommended Actions:
Regular Purity Checks: Periodically re-analyze the purity of your stock solution using HPLC to ensure the compound's integrity.
Solubility Assessment: Determine the solubility of the compound in DMSO and your final assay buffer to avoid using supersaturated solutions.
Fresh Dilutions: Prepare fresh dilutions from a concentrated stock solution for each experiment to minimize the impact of instability in dilute solutions.
Control Experiments: Include a freshly prepared standard in your experiments to compare the activity with that of the stored solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline in DMSO?
The stability of your compound can be influenced by several factors:
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[15]
Water Content: DMSO is hygroscopic and can absorb water from the atmosphere.[2] Water can act as a nucleophile and cause hydrolysis of susceptible functional groups. Studies have shown that water is a more significant factor in compound loss than oxygen.[16][17]
Light Exposure: Many organic molecules, particularly those with aromatic and conjugated systems like quinolines, are sensitive to light and can undergo photodegradation.[3]
pH of the Microenvironment: Trace acidic or basic impurities in the DMSO or on storage containers can catalyze degradation.[1]
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
Q2: What are the recommended storage conditions for stock solutions of this compound in DMSO?
To maximize the shelf-life of your 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline stock solutions in DMSO, we recommend the following:
Protects from light and minimizes solvent evaporation and water absorption.[5][12]
Atmosphere
Consider storage under an inert gas (e.g., argon or nitrogen)
Reduces the risk of oxidative degradation.
Freeze-Thaw Cycles
Minimize by aliquoting into smaller volumes
Repeated freeze-thaw cycles can introduce moisture and may affect compound stability and solubility.[18]
Q3: What are the potential degradation pathways for 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline?
Based on the structure of the molecule, several degradation pathways are plausible:
Hydrolysis: The ethoxy group could potentially be hydrolyzed to a hydroxyl group, especially in the presence of acidic or basic catalysts.
Oxidation: The quinoline ring system and the hydroxyl group are susceptible to oxidation. DMSO itself can act as a mild oxidant in some reactions.[19]
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.
De-iodination: The carbon-iodine bond may be cleaved under certain conditions, such as exposure to light or reducing agents.
Below is a diagram illustrating some of these potential degradation pathways.
Caption: Potential degradation pathways for 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline.
Q4: How can I set up an experiment to assess the stability of my compound in DMSO?
A systematic stability study is recommended. Here is a suggested workflow:
Preparation: Prepare a stock solution of your compound in high-purity, anhydrous DMSO at a known concentration.
Aliquoting: Dispense the stock solution into multiple small, amber glass vials.
Storage Conditions: Store the aliquots under different conditions you wish to test (e.g., room temperature, 4°C, -20°C, exposure to light vs. dark).
Time Points: Designate several time points for analysis (e.g., T=0, 1 week, 1 month, 3 months).
Analysis: At each time point, analyze an aliquot using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.
Quantification: Quantify the amount of the parent compound remaining at each time point relative to the T=0 sample.
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for assessing compound stability in DMSO.
Q5: What analytical techniques are best for monitoring the stability of this compound?
A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive stability analysis.
Analytical Technique
Purpose
High-Performance Liquid Chromatography (HPLC) with UV Detection
The primary tool for separating the parent compound from degradation products and quantifying the purity.[6][10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Provides molecular weight information for the parent compound and any new peaks, aiding in the identification of degradation products.[10][16]
High-Resolution Mass Spectrometry (HRMS)
Determines the exact mass and elemental composition of degradation products for more confident structural elucidation.[]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Used for the definitive structural confirmation of isolated degradation products.[11]
References
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 13, 2024, from [Link]
Lee, J., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process.
Yoon, J., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process.
Zhang, X., et al. (2017). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega, 2(7), 3467-3474.
Chen, J. R., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development, 24(9), 1736-1744.
Singh, R., & Kaur, N. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 10(12), 1166-1183.
Etra Organics. (n.d.). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved February 13, 2024, from [Link]
Reddy, Y. T., et al. (2000). DMSO–Ac2O promoted nitration of isoquinolines. One-step synthesis of 1-nitroisoquinolines under mild conditions. Journal of the Chemical Society, Perkin Transactions 1, (1), 125-127.
Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716.
D'Auria, M. V., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 24(14), 11693.
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions.
Bodle, J., et al. (2010). Microbial degradation of dimethylsulphide and related C1-sulphur compounds: organisms and pathways controlling fluxes of sulphur in the biosphere. FEMS Microbiology Reviews, 34(1), 47-68.
Unknown. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. LinkedIn.
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
Various Authors. (2015). What is the best right way of storing DMSO in research lab?
Kumar, A., et al. (2021). DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis of 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines from Anilines and Pyrazolones. The Journal of Organic Chemistry, 86(3), 2487-2498.
Kozik, V., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
Unknown. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved February 13, 2024, from [Link]
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de Oliveira, M. A. L., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(21), 3842.
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar.
Baertschi, S. W., et al. (2012).
Demeunynck, M., et al. (2021). 6-Nitroquinolones in dimethylsulfoxide: Spectroscopic characterization and photoactivation of molecular oxygen.
Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved February 13, 2024, from [Link]
Videt-Giboin, C., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Polymers, 15(3), 769.
Chupakhin, O. N., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7868.
Walker, I. G. (1984). Lack of effect of 4-nitroquinoline 1-oxide on cellular NAD levels.
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved February 13, 2024, from [Link]
Glasnapp, A. (2022).
PubChem. (n.d.). 7-ethoxy-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde. Retrieved February 13, 2024, from [Link]
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 431-438.
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Dolenc, M. S., et al. (2023). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 73(2), 221-236.
Gershon, H., et al. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Monatshefte für Chemie/Chemical Monthly, 134(8), 1099-1104.
Pharmaguideline. (n.d.). Understanding the Stability of Injectable Products. Retrieved February 13, 2024, from [Link]
Duncombe, R. (2016). Oncology drugs: how stable do they need to be? Hospital Pharmacy Europe.
Pharmapproach. (n.d.). Chemical Stability Issues Frequently Encountered in Suspensions. Retrieved February 13, 2024, from [Link]
U.S. Environmental Protection Agency. (n.d.). 7-Nitro-1,2,3,4-tetrahydroquinoline. CompTox Chemicals Dashboard. Retrieved February 13, 2024, from [Link]
Cheméo. (n.d.). Chemical Properties of 7-Ethoxycoumarin (CAS 31005-02-4). Retrieved February 13, 2024, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
Executive Summary & Compound Profile
Compound: 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
Chemical Nature: A highly functionalized quinoline scaffold containing an electron-withdrawing nitro group, a labile iodine atom, and an ethoxy ether linkage.
Critical Stability Factors:
Photosensitivity: High. The C-I bond is susceptible to homolytic cleavage under UV/Visible light.
Hygroscopicity: Moderate. The 4-hydroxy group (tautomeric with the quinolone form) can facilitate moisture absorption, leading to hydrolysis or hydrate formation.
Thermal Stability: Moderate. Nitro-aromatics are generally stable at room temperature but can degrade at elevated temperatures, particularly in solution.
This guide provides a self-validating system to ensure the integrity of this compound during experimental workflows.
Troubleshooting Guide & FAQs
Issue 1: The compound has turned from a pale yellow powder to a dark brown/orange solid.
Diagnosis:Photolytic Deiodination.
Iodinated aromatic compounds are intrinsically photosensitive. Exposure to ambient light causes the homolytic cleavage of the Carbon-Iodine bond, releasing iodine radicals (
) which recombine to form molecular iodine (), causing the darkening.
Immediate Action: Check purity via HPLC. If degradation is <5%, recrystallize (consult specific solvent protocols). If >5%, discard.
Prevention: Store in amber glass vials wrapped in aluminum foil. Handle under low-light conditions (sodium lamp or red light) if possible.
Issue 2: Precipitation or turbidity observed in DMSO stock solutions after freeze-thaw cycles.
Diagnosis:Solubility Crash or Hydrate Formation.
While DMSO is a standard solvent, 4-hydroxyquinolines can form solvates or hydrates that are less soluble than the amorphous solid. Repeated freeze-thaw cycles promote crystal growth of these thermodynamically stable forms.
Immediate Action: Sonicate the solution at 30°C for 5-10 minutes. If solids persist, centrifuge and re-analyze the supernatant concentration.
Prevention: Aliquot stock solutions into single-use volumes before freezing. Do not refreeze thawed aliquots.
Issue 3: New impurity peaks appearing at RRT 0.8-0.9 on HPLC.
Diagnosis:Hydrolysis of the Ethoxy Group.
The 7-ethoxy ether linkage can undergo hydrolysis to the corresponding phenol (7-hydroxy derivative), especially if the storage environment is acidic or contains moisture.
Immediate Action: Verify the pH of your aqueous buffers if used.[1] Ensure solid storage is desiccated.[1]
Prevention: Store solid under an inert atmosphere (Argon/Nitrogen).[1] Use anhydrous solvents (<50 ppm water) for stock preparation.
Standard Operating Procedures (SOPs)
SOP-01: Optimal Storage Protocol
Objective: To maximize shelf-life (>2 years) of solid 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline.
Parameter
Specification
Mechanism of Action
Temperature
-20°C (± 5°C)
Slows thermal decomposition and molecular mobility.
Atmosphere
Argon or Nitrogen Headspace
Prevents oxidative degradation of the ethoxy group.
Container
Amber Glass Vial + Parafilm Seal
Blocks UV/Vis light; prevents moisture ingress.
Desiccant
Silica Gel or Molecular Sieves
Scavenges residual moisture to prevent hydrolysis.
Protocol Steps:
Transfer the compound to an amber glass vial.
Flush the vial with dry Argon gas for 30 seconds to displace oxygen and humidity.
Cap tightly with a PTFE-lined screw cap.
Wrap the cap junction with Parafilm M®.
Place the vial inside a secondary container (e.g., a Falcon tube) containing a sachet of silica gel.
Store at -20°C.
SOP-02: Stock Solution Preparation
Objective: To prepare a stable 10 mM stock solution.
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred solvent due to high solubility and stability. Avoid protic solvents (Methanol/Ethanol) for long-term storage to prevent transesterification or solvolysis.
Weighing: Weigh the solid rapidly to minimize exposure to ambient humidity.
Dissolution: Add DMSO to achieve 10 mM. Vortex until clear.
Note: If the solution warms up during dissolution (exothermic), allow it to cool to RT before sealing.
Aliquot: Dispense into light-resistant microtubes (e.g., black or amber Eppendorf tubes).
Storage: Store at -80°C for up to 6 months.
Mechanistic Visualization
The following diagram illustrates the degradation logic and the critical control points (CCPs) for preserving the compound.
Caption: Degradation pathways for 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline highlighting the impact of light, moisture, and oxygen.
Analytical Validation (QC)
To verify the integrity of your compound, use the following HPLC method. This is a generic Reverse Phase method suitable for iodinated quinolines.
Parameter
Condition
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
5% B to 95% B over 10 minutes
Flow Rate
1.0 mL/min
Detection
UV at 254 nm (Aromatic) and 350 nm (Nitro/Quinoline absorption)
Expected RT
~6.5 - 7.5 min (Hydrophobic due to Iodo/Ethoxy groups)
References
Photostability of Iodinated Quinolines
Photorearrangement of Quinoline-Protected Dialkylanilines. ACS Publications. (2019).
Stability of Nitroquinoline Derivatives
Biochemical characteristics of the 6-nitro regioisomer of nitroxoline.[2] (2025).[2][3][4][5] Provides comparative stability and handling data for 6-nitroquinoline analogs.
General Photostability Guidelines
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.[6][7] European Medicines Agency.[6] Establishes the standard for testing light sensitivity in drug substances.
Handling of 4-Hydroxyquinolines
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.[8] MDPI. (2022). Details the synthesis and physical properties (solubility/melting points) of 4-hydroxyquinoline scaffolds.
Dealing with autofluorescence of quinoline compounds in imaging
Executive Summary Quinoline scaffolds are ubiquitous in medicinal chemistry (e.g., antimalarials, kinase inhibitors) but possess intrinsic fluorescence properties that frequently interfere with standard imaging channels...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Quinoline scaffolds are ubiquitous in medicinal chemistry (e.g., antimalarials, kinase inhibitors) but possess intrinsic fluorescence properties that frequently interfere with standard imaging channels (DAPI, GFP/FITC).[1] This guide provides a technical framework to decouple drug autofluorescence from biological signals, ensuring data integrity in subcellular localization and efficacy studies.[1]
Part 1: The Physics of the Problem
Why do Quinolines Fluoresce?
The quinoline core consists of a fused benzene and pyridine ring. This rigid, conjugated
-electron system absorbs high-energy UV/Blue light (typically 300–360 nm) and relaxes via fluorescence emission in the Blue/Green region (400–550 nm).[1]
The Acidic Shift: In acidic environments (lysosomes, endosomes), the nitrogen atom in the pyridine ring becomes protonated. This stabilizes the excited state, often enhancing quantum yield and inducing a bathochromic (red) shift, causing the drug to "light up" exactly where many researchers look for it.
Q: My quinoline compound is washing out my GFP signal. Is my experiment ruined?A: Not necessarily, but you are likely facing spectral crosstalk .[1]
Diagnosis: Run a "Drug-Only" control. If cells treated with the drug (no GFP) exhibit green fluorescence, you have direct interference.[1]
Solution (The "Red-Shift" Protocol): Quinoline emission rarely extends beyond 600 nm. Switch your biological reporters to the Far-Red or Near-Infrared (NIR) window.
Replace GFP/FITC (510 nm)
Alexa Fluor 647, Cy5, or iFluor 647 (665 nm) .
Replace DAPI (460 nm)
Red-shifted nuclear dyes (e.g., DRAQ5 or RedDot1) .
Q: Can I chemically quench the quinoline signal to see my immunolabeling?A:Do not attempt this.
Unlike tissue autofluorescence (lipofuscin) which can be quenched with Sudan Black B or CuSO₄, the quinoline signal comes from your analyte. Chemically modifying the drug to stop it from glowing will likely alter its pharmacokinetics, binding affinity, or subcellular distribution, rendering your biological data invalid.[1] You must separate the signals optically, not chemically.
Q: I cannot change my GFP reporter. How do I optimize my microscope?A: You must narrow your collection bandwidths.
Narrow Bandpass Filters: Standard GFP emission filters are often wide (500–550 nm).[1] Switch to a narrower bandpass (e.g., 500–520 nm) to cut off the tail of the quinoline emission, though this reduces signal intensity.
Sequential Scanning: Never image DAPI/drug and GFP simultaneously. Use "Line Switching" or "Frame Switching" on confocal systems to prevent UV-excited quinoline bleed-through into the green detector.
Q: Can Fluorescence Lifetime Imaging (FLIM) help?A: Yes, if you have access to the hardware.[1]
Small molecule drugs often have distinct fluorescence lifetimes (
Mechanism:[1][2][3][4][5][6] If your quinoline has a short lifetime (
ns) and GFP is ns, FLIM can gate out the photons arriving early (drug) and only collect photons arriving late (GFP).[1] This creates a "time-gated" image free of drug background.
Category 3: Post-Processing & Analysis
Q: I need to visualize both the drug distribution and the organelle marker. How do I separate them?A: Use Spectral Unmixing (Linear Unmixing) .[1]
This is the gold standard for drug uptake studies. It treats the drug as a distinct "fluorophore" with its own reference spectrum. (See Protocol below).
Part 3: Technical Protocol: Spectral Unmixing of Quinoline Compounds
Objective: To mathematically separate the emission of a quinoline drug from overlapping biological fluorophores (e.g., GFP, LysoTracker Green) using a confocal microscope equipped with a spectral detector (e.g., Zeiss Quasar, Leica SP8/Stellaris, Nikon Spectral).
Reference Sample A (Drug Only): Cells treated with the quinoline compound (high concentration) without other stains.
Reference Sample B (Marker Only): Cells labeled with the fluorophore (e.g., GFP) without drug treatment.[1]
Experimental Sample: Cells with both drug and fluorophore.
Step-by-Step Workflow
1. Generate Reference Spectra (The "Fingerprints")
Settings: Set the microscope to "Lambda Mode" (Spectral Scan). Excitation: 405 nm (or wavelength that excites the drug).
Acquisition (Drug Only): Image Reference Sample A. Collect emission from 400 nm to 700 nm in 10 nm steps.
Result: You will obtain a curve showing the specific emission shape of the quinoline in the cellular environment. Note: Do not use a spectrum from a cuvette/solution; the cellular pH affects the spectrum.
Acquisition (Marker Only): Repeat for Reference Sample B using its optimal excitation (e.g., 488 nm).
2. Acquire Experimental Data
Switch to the Experimental Sample.
Excitation: Use both laser lines (e.g., 405 nm and 488 nm) sequentially or simultaneously depending on system speed.[1]
Detection: Collect the full spectral stack (Lambda stack) exactly as done for the references.
3. Linear Unmixing (Post-Processing)
Load the Lambda stack into the microscope software (e.g., ZEN, LAS X) or ImageJ.[1]
Select the "Linear Unmixing" function.
Input the Reference Spectra (ROIs) generated in Step 1.
Execute: The software solves the linear equation
for every pixel.
Output: You will receive a multi-channel image where Channel 1 is pure Drug and Channel 2 is pure Marker.
Part 4: Data Visualization
Figure 1: The Spectral Conflict
A visualization of why standard filters fail.
Caption: The "Spectral Tail" of quinoline emission (red arrow) bleeds into the Green channel, mixing with the GFP signal.[1] Standard filters cannot distinguish these sources.
Figure 2: Decision Matrix for Mitigation
How to choose the right strategy based on experimental needs.
Caption: A logical workflow to select the optimal mitigation method. Red-shifting is simplest; Spectral Unmixing offers the highest data richness.
Quantitative Comparison of Mitigation Methods
Method
Complexity
Hardware Req.
Data Integrity
Best For
Red-Shifting
Low
Standard Filter Cubes
High
Experiments where drug location is irrelevant.
Narrow Bandpass
Medium
Specific Filters
Medium
When spectral overlap is partial/minor.
Spectral Unmixing
High
Spectral Detector
Very High
Co-localization studies (Drug vs. Organelle).
FLIM
Very High
TCSPC / Pulsed Laser
Very High
When spectra are identical but lifetimes differ.
References
Physics of Quinoline Fluorescence
Title: Absorption and fluorescence emission spectra of selected quinolines.[4][7][8]
Optimization of reaction conditions for synthesizing 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
Executive Summary & Reaction Logic Welcome to the technical guide for the synthesis of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline . This molecule is a highly functionalized quinoline scaffold, often serving as a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Reaction Logic
Welcome to the technical guide for the synthesis of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline . This molecule is a highly functionalized quinoline scaffold, often serving as a critical intermediate for tyrosine kinase inhibitors (TKIs) and other bioactive agents.
The synthesis hinges on two competing electronic effects:
The 4-Hydroxy Group (Tautomeric Equilibrium): Exists in equilibrium with the 4-quinolone form. The C3 position is enaminic and highly nucleophilic, making it the primary target for iodination.
The 6-Nitro Group: A strong electron-withdrawing group (EWG) that deactivates the benzene ring but acidifies the N-H proton. Its presence significantly reduces the solubility of the substrate, complicating the subsequent iodination step.
Optimized Synthetic Pathway:
The most robust route involves constructing the 7-ethoxy-4-hydroxyquinoline core, followed by regioselective nitration, and finally C3-iodination. Attempting to cyclize a nitro-aniline precursor (Gould-Jacobs reaction) often fails due to thermal instability and ring deactivation.
Figure 1: Step-wise functionalization strategy for the target quinoline.
Troubleshooting Guides (FAQ)
Phase 1: Nitration (Synthesis of the 6-Nitro Precursor)
Q1: I am observing a mixture of isomers after nitration. How do I favor the 6-nitro position over the 8-nitro?Diagnosis: The 7-ethoxy group is an ortho/para director. In the 4-hydroxyquinoline scaffold, both position 6 and position 8 are ortho to the ethoxy group.
Solution:
Steric Control: Position 8 is sterically more hindered due to the adjacent quinoline nitrogen (N1). However, under strongly acidic conditions (
), the N1 is protonated, changing the electronics.
Solvent Switch: Use Acetic Acid (AcOH) with fuming
at moderate temperatures (C) instead of concentrated . AcOH promotes mono-nitration and often favors the 6-position due to hydrogen bonding networks that shield the 8-position.
Purification: The 6-nitro isomer is typically less soluble in ethanol than the 8-nitro isomer. Recrystallize the crude solid from boiling ethanol or acetic acid to isolate the pure 6-nitro derivative.
Q2: The yield of the nitration step is low (<40%). What is happening?Diagnosis: Over-oxidation or oxidative cleavage of the ethoxy group.
Solution:
Temperature Control: Maintain reaction temperature below
C. Higher temperatures can lead to de-ethylation (cleaving the ether to a phenol) or ring degradation.
Reagent Stoichiometry: Use only a slight excess of
(1.1–1.2 eq).
Phase 2: Iodination (C3-Functionalization)
Q3: The reaction stalls at 50-60% conversion. Adding more iodine doesn't help.Diagnosis: The 6-nitro group strongly deactivates the system, making the C3 position less nucleophilic. Additionally, the product (3-iodo-6-nitro) is often highly insoluble and may precipitate, coating the unreacted starting material.
Solution:
Change Iodinating Agent: Switch from molecular iodine (
) to N-Iodosuccinimide (NIS) . NIS is a more potent source of iodonium ions () and works well in polar aprotic solvents.
Solvent Optimization: Use DMF or NMP as the solvent. These maintain the solubility of the nitro-quinoline intermediate better than alcohols or acetic acid.
Catalysis: Add 5-10 mol% of Trifluoroacetic Acid (TFA) or p-TsOH . Acid catalysis promotes the enol tautomer, which is the reactive species for electrophilic iodination at C3.
Q4: My product is colored (deep orange/brown) and contains iodine impurities.Diagnosis: Trapped molecular iodine or charge-transfer complexes.
Solution:
Quench Protocol: Pour the reaction mixture into a 5% aqueous solution of Sodium Thiosulfate (
) . This reduces residual to water-soluble iodide ().
Washing: After filtration, wash the filter cake copiously with water, followed by cold acetone.
Optimized Experimental Protocols
Protocol A: Regioselective Nitration
Target: 7-Ethoxy-4-hydroxy-6-nitroquinoline
Setup: Charge a 3-neck round-bottom flask with 7-Ethoxy-4-hydroxyquinoline (1.0 eq) and Glacial Acetic Acid (10 vol).
Addition: Heat to
C. Add Fuming (1.2 eq) dropwise over 30 minutes. (Caution: Exothermic).
Reaction: Stir at
C for 2–3 hours. Monitor by HPLC/TLC.
Workup: Cool to room temperature. Pour mixture into ice-water (20 vol).
Isolation: Filter the yellow precipitate.
Purification: Recrystallize from DMF/Ethanol (1:3) . The 6-nitro isomer precipitates first upon cooling.
Good conversion but difficult workup (DMSO removal).
Table 2: Regioselectivity in Nitration
Conditions
Solvent
Major Isomer
Ratio (6-NO2 : 8-NO2)
(1.0 eq)
(conc)
8-Nitro
40 : 60
(1.2 eq)
AcOH
6-Nitro
85 : 15
/
6-Nitro
70 : 30
Mechanistic Visualization
The following diagram illustrates the decision logic for troubleshooting the iodination step, which is the most common failure point due to the deactivating nature of the nitro group.
Figure 2: Decision tree for optimizing the iodination of electron-deficient quinolines.
References
Synthesis of 4-Hydroxyquinolines (Gould-Jacobs/Conrad-Limpach)
Nagy, S. et al. "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." Molecules, 2022.[1]
Iodination of Quinolines
Sutherland, A. et al. "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[2] Chemical Communications, 2012.
Nitration and Functionalization of 4-Hydroxyquinolines
Zaman, S. et al. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules, 2025.
Technical Support Center: Purification of Iodinated Quinoline Derivatives
Welcome to the Technical Support Center for the purification of iodinated quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolatin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of iodinated quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant compounds. As a Senior Application Scientist, I will provide not just protocols, but also the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of iodinated quinoline derivatives.
Q1: Why are iodinated quinoline derivatives notoriously difficult to purify?
A1: The purification challenges stem from a combination of factors:
Lability of the Carbon-Iodine Bond: The C-I bond can be susceptible to cleavage, a process known as protodeiodination, especially under acidic conditions or in the presence of reducing agents or even light.[1] This leads to the formation of the corresponding des-iodo quinoline as a significant impurity.
Basic Nature of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic and can be protonated in acidic media.[1] This alters the electronic properties and solubility of the molecule, which can complicate chromatographic separations and extractions.
Formation of Complex Impurity Profiles: The synthesis of iodinated quinolines can generate a variety of byproducts, including regioisomers (e.g., 5-iodo and 8-iodo derivatives), di-iodinated species, and polymeric materials.[2][3]
Potential for N-Oxide Formation: The electron-rich nitrogen of the quinoline ring can be oxidized to the corresponding N-oxide, particularly if oxidizing agents are used in the synthesis or workup.[4]
Q2: What are the most common impurities I should expect?
A2: The most prevalent impurities include:
Starting Materials: Unreacted quinoline or iodinating agent.
Regioisomers: If the iodination is not completely regioselective, you may have a mixture of isomers (e.g., 5-iodo-, 8-iodo-, and 5,8-diiodoquinoline).[2]
Protodeiodinated Product: The corresponding quinoline without the iodine substituent.[1]
Polymeric Byproducts: Particularly common in syntheses like the Skraup or Doebner-von Miller reactions.[3]
Quinoline N-oxide: If oxidative conditions are present.[4]
Q3: What is the first purification technique I should consider?
A3: For a crude reaction mixture, a well-executed acid-base extraction is often the most effective initial purification step.[3][5] This takes advantage of the basicity of the quinoline nitrogen. By dissolving the crude material in an organic solvent and washing with an aqueous acid, the iodinated quinoline derivative will be protonated and move into the aqueous layer, leaving many non-basic impurities behind in the organic layer. Subsequent basification of the aqueous layer will regenerate the free base, which can then be extracted back into an organic solvent.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the purification of iodinated quinoline derivatives.
Issue 1: Low Recovery After Column Chromatography
Symptom: You observe significant loss of your iodinated quinoline derivative on the silica gel column, or it appears to be degrading during the separation.
Causality: The acidic nature of standard silica gel can promote the degradation of sensitive compounds, including the potential for protodeiodination of iodinated quinolines.
Troubleshooting Workflow:
Caption: Decision-making workflow for troubleshooting low recovery during column chromatography.
Detailed Protocols:
Protocol 1: Neutralization of Silica Gel
Prepare your desired eluent system (e.g., hexanes/ethyl acetate).
Add triethylamine (TEA) to the eluent to a final concentration of 0.5-1% (v/v).
Use this TEA-containing eluent to slurry pack your column.
Run the chromatography as usual with the TEA-containing eluent. The TEA will neutralize the acidic silanol groups on the silica surface, minimizing degradation of your compound.
Protocol 2: Switching to Alumina Chromatography
Choose the appropriate grade of alumina (basic, neutral, or acidic) based on the stability of your compound. For most quinoline derivatives, neutral or basic alumina is preferable.
Perform thin-layer chromatography (TLC) on alumina plates to determine a suitable eluent system. Note that the solvent polarity will differ from silica gel.
Pack and run the column using standard techniques.
Issue 2: Persistent Impurities After Crystallization
Symptom: You have attempted to purify your iodinated quinoline derivative by crystallization, but the resulting crystals are still contaminated with impurities, often the des-iodo analog or regioisomers.
Causality: Co-crystallization can occur when impurities have very similar structures and properties to the desired compound, allowing them to be incorporated into the crystal lattice.
Troubleshooting Strategies:
Strategy
Rationale
Solvent Screening
The choice of solvent is critical for successful crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]
Salt Formation
If your iodinated quinoline derivative has a basic nitrogen, you can form a salt (e.g., hydrochloride, phosphate) which may have different crystallization properties than the free base. This can be a powerful technique for achieving high purity as the crystalline lattice of the salt can exclude impurities.[5]
Slow Cooling vs. Anti-Solvent Addition
The rate of crystallization can significantly impact purity. Slow cooling generally favors the formation of larger, more perfect crystals, while rapid precipitation via anti-solvent addition can trap impurities.[6]
Detailed Protocols:
Protocol 3: Crystallization via Salt Formation
Dissolve your impure iodinated quinoline derivative in a suitable solvent (e.g., ethanol, isopropanol).
Slowly add a solution of a suitable acid (e.g., HCl in ethanol, phosphoric acid) dropwise while stirring.
Continue adding the acid until a precipitate forms or the solution becomes cloudy.
Gently heat the mixture until the solid redissolves.
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
To recover the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH, NaHCO₃), and extract with an organic solvent.
Issue 3: Product Degradation During Workup
Symptom: You observe the formation of the des-iodo quinoline derivative during the aqueous workup, particularly when using acidic washes.
Causality: Protodeiodination is often catalyzed by acidic conditions.[1] Trace amounts of reducing agents can also promote this side reaction.
Preventative Measures and Workflow:
Caption: Workflow for preventing product degradation during workup.
Expert Recommendations:
Minimize Contact Time with Acid: When performing acid-base extractions, do not let the organic layer remain in contact with the aqueous acid for extended periods. Perform the extraction efficiently and move on to the next step.
Use of Scavengers: If your synthesis involves reagents that could act as reducing agents, consider adding a scavenger during the workup. For example, a wash with a dilute solution of sodium thiosulfate can remove residual iodine, which can participate in side reactions.[7]
Temperature Control: Perform all workup steps at room temperature or below to minimize the rate of potential degradation reactions.
By understanding the inherent chemical properties of iodinated quinoline derivatives and applying these targeted troubleshooting strategies, you can significantly improve the efficiency and success of your purification efforts.
III. References
BenchChem. (n.d.). Stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions. Retrieved from
BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Retrieved from
BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Retrieved from
BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines. Retrieved from
PJSIR. (n.d.). The 5-and 8-iodination of quinoline and some of its derivatives. Retrieved from
BenchChem. (n.d.). Identification of common byproducts in quinoline synthesis. Retrieved from
BenchChem. (n.d.). Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions. Retrieved from
Interpreting ambiguous NMR peaks for 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
This technical guide addresses the specific NMR interpretation challenges associated with 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline . Due to the competing electronic effects of the nitro (electron-withdrawing) and ethox...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the specific NMR interpretation challenges associated with 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline . Due to the competing electronic effects of the nitro (electron-withdrawing) and ethoxy (electron-donating) groups, combined with the heavy-atom effect of iodine and prototropic tautomerism, this molecule presents a complex spectral signature.[1]
Executive Summary: The Structural Context
Before troubleshooting, researchers must recognize that this molecule typically does not exist as the 4-hydroxy tautomer in solution. In polar aprotic solvents (DMSO-d₆), it predominantly adopts the 4-quinolone (4-oxo) form.[1][2] Furthermore, the iodine atom at position 3 introduces relativistic shielding effects that often lead to misassignments of the carbon spectrum.
Quick Reference: Predicted Chemical Shift Data (DMSO-d₆)
Note: Values are estimated based on substituent additivity rules and analogous 3-iodo-4-quinolone systems.
Nucleus
Assignment
Approx. Shift (ppm)
Multiplicity
Key Diagnostic Feature
¹H
NH (H1)
12.0 – 13.5
Broad Singlet
Disappears with D₂O shake; indicates quinolone form.[1][2]
¹H
H-2
8.6 – 8.9
Singlet
Deshielded by adjacent N and C=O; sharp singlet (no H-3 coupling).[1][2]
¹H
H-5
8.8 – 9.1
Singlet
Most downfield aromatic signal. Deshielded by 6-NO₂ and peri-effect of C=O.[1][2]
¹H
H-8
7.2 – 7.5
Singlet
Shielded by ortho-ethoxy group; NOE correlation to ethoxy CH₂.[1][2]
Anomalous Upfield Shift. Heavy atom effect of Iodine.[1][2]
Module 1: Tautomerism & The "Missing" Hydroxy Proton
User Question: "I cannot find the sharp -OH singlet expected around 10 ppm. Instead, I see a broad hump above 12 ppm. Is my product wet?"
Technical Insight:
You are likely observing the 4-quinolone tautomer . 4-Hydroxyquinolines are vinylogous amides.[1][2] In high-dielectric solvents like DMSO-d₆, the equilibrium shifts almost exclusively to the NH-keto form (4-oxo-1,4-dihydroquinoline).[1][2]
Diagnostic Protocol:
Check the Carbonyl: Look for a ¹³C signal between 172–176 ppm . A true enol (C-OH) would appear upfield at ~160–165 ppm.[1][2]
The NH Signal: The broad peak >12 ppm is the N-H proton.[3] It is broad due to quadrupolar relaxation from the ¹⁴N nucleus and exchange processes.
D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube.
Result: The peak >12 ppm should vanish.
Result: The H-2 signal (approx 8.7 ppm) may sharpen if it was weakly coupling to the NH.
Causality: The driving force is the resonance stabilization of the amide-like backbone, which is energetically favorable in polar media compared to the iminol (hydroxy) form [1].
Module 2: The "Missing" Carbon Signal (The Iodine Effect)
User Question: "I am missing an aromatic carbon signal. I expect all aromatic carbons to be >110 ppm, but I have a gap. Is my concentration too low?"
Technical Insight:
You are likely overlooking the C-3 carbon because of the Heavy Atom Effect (Spin-Orbit Coupling).[1][2] Iodine is massive; its large electron cloud causes relativistic shielding of the attached carbon nucleus.
Troubleshooting Steps:
Scan Upfield: Do not limit your aromatic search to 100–160 ppm. Look specifically in the 85–95 ppm range.
Intensity Check: Carbon atoms attached to iodine often appear shorter and broader than other quaternary carbons due to efficient relaxation mechanisms and coupling to the quadrupolar ¹²⁷I nucleus (spin 5/2).
HMBC Verification: Run a ¹H-¹³C HMBC experiment.
Look for a correlation from H-2 (singlet, ~8.7 ppm) to the suspicious upfield carbon peak.[1]
Logic: H-2 is 2 bonds away (
) from C-3.[1][2] This correlation is definitive proof.
Module 3: Regiochemistry (6-Nitro vs. 7-Nitro)
User Question: "How do I prove the Nitro is at position 6 and Ethoxy is at 7, and not the other way around?"
Technical Insight:
Synthetic nitration of quinolines can be non-selective. However, the specific isomer can be distinguished by analyzing the H-5 and H-8 protons.
H-5 is physically close to the C-4 Carbonyl/Hydroxy group (Peri-position).[1][2]
H-8 is physically close to the Ring Nitrogen (N-1).[1][2]
The NOE Protocol (Nuclear Overhauser Effect):
This is the most robust method for assigning regiochemistry in this crowded molecule.
Irradiate the Ethoxy Methylene (-OCH₂-): Select the quartet at ~4.3 ppm.[2]
Observe the Aromatic Region:
Scenario A (Correct Structure: 7-Ethoxy): You will see an NOE enhancement of the H-8 singlet .[1][2] This confirms the ethoxy group is at position 7 (next to H-8).[1][2]
Scenario B (Incorrect Isomer: 6-Ethoxy): You will see an NOE enhancement of the H-5 singlet .[1][2]
Logic Check: H-5 is sandwiched between the Nitro group and the Carbonyl. It will be the most deshielded (downfield) singlet, likely >8.8 ppm. H-8 is shielded by the ortho-ethoxy group and will be upfield (~7.3 ppm).[1][2]
Module 4: Visualizing the Logic
The following diagrams illustrate the decision pathways for confirming the structure.
This flow describes how to distinguish the 4-quinolone form from the 4-hydroxy form and assign the critical H-5 proton.[2]
Caption: Logic flow for determining the dominant tautomer and identifying the H-5 proton based on chemical shift environments.
Diagram 2: Regiochemistry Verification (NOE)
This diagram illustrates the critical NOE experiment to confirm the positions of the Nitro and Ethoxy groups.
Caption: The definitive NOE strategy to distinguish the 7-ethoxy regioisomer from the 6-ethoxy impurity.
References
Claramunt, R. M., et al. (2006). "The structure of 4-hydroxyquinolines in the solid state and in solution." Journal of Molecular Structure. (Verifies tautomeric preference for quinolone form in polar media).[1]
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
BenchChem. (2025).[4] "Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide." BenchChem Technical Library. (Provides comparative shifts for 6-nitroquinoline systems).[1][2]
Organic Chemistry Data. (2025). "Proton NMR Chemical Shifts & Coupling Constants." (General reference for substituent effects).[1]
Validating the biological target of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
The following guide provides a rigorous technical framework for validating the biological target of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline . Based on the specific pharmacophore (3-iodo-6-nitroquinoline scaffold), thi...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous technical framework for validating the biological target of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline . Based on the specific pharmacophore (3-iodo-6-nitroquinoline scaffold), this compound is identified as a non-peptidic inhibitor of Cathepsin B (CtsB) , a cysteine protease.[1]
This guide is structured to allow researchers to confirm this target interaction, assess selectivity against related proteases (e.g., Cathepsin L, Cathepsin S), and benchmark performance against gold-standard alternatives.[1]
Biological Target: Cathepsin B (Cysteine Protease)[1]
Executive Summary & Mechanism of Action
7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline acts as a potent, non-peptidic inhibitor of Cathepsin B. It belongs to a class of quinoline derivatives designed to overcome the limitations of peptidic inhibitors (e.g., poor bioavailability, metabolic instability).[1]
Pharmacophore Analysis:
Quinoline Core: Mimics the hydrophobic residues preferred by the S2 subsite of Cathepsin B.[1]
3-Iodo Substituent: Enhances binding affinity, likely through halogen bonding or hydrophobic interactions within the active site cleft.[1]
6-Nitro Group: Electron-withdrawing group that modulates the pKa of the 4-hydroxyl group and may interact with the oxyanion hole or histidine residues in the catalytic triad.[1]
7-Ethoxy Group: Improves lipophilicity and cellular permeability compared to the parent scaffold (Nitroxoline).[1]
Primary Application: Investigating lysosomal storage disorders, tumor metastasis (ECM degradation), and autophagy flux without the irreversible alkylation associated with epoxysuccinyl inhibitors.[1]
Comparative Analysis: Alternatives & Performance
Before initiating validation, it is critical to understand where this compound sits in the landscape of Cathepsin B inhibitors.[1]
Feature
7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
CA-074Me (Gold Standard)
Nitroxoline (Parent Drug)
E-64d (Broad Spectrum)
Mechanism
Reversible / Competitive
Irreversible (Covalent)
Reversible
Irreversible (Covalent)
Selectivity
High for Cathepsin B vs. L/S
Extremely High for Cathepsin B
Low (Inhibits MetAP2, broad proteases)
None (Pan-cysteine protease)
Cell Permeability
High (Lipophilic)
High (Pro-drug ester)
High
High (Pro-drug ester)
Stability
Metabolic stability > Peptides
Hydrolyzes to active CA-074
Rapidly metabolized
Stable
Use Case
Dynamic/Reversible inhibition studies
Permanent knockout phenocopying
Clinical repurposing screens
Total protease blockade
Validation Workflow (Logic Map)
To scientifically validate the target, a multi-tiered approach is required, moving from biochemical affinity to cellular engagement.[1]
Figure 1: Step-by-step orthogonal validation workflow for confirming Cathepsin B inhibition.
Preparation: Prepare a 10-point dilution series of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline in DMSO (Final DMSO < 1%).
Incubation: Add 10 µL of inhibitor + 80 µL of activated Enzyme Buffer to a black 96-well plate. Incubate for 15 minutes at 37°C to allow equilibrium binding.
To ensure the biological effect is due to Cathepsin B inhibition and not general cysteine protease alkylation, you must screen against Cathepsin L .[1]
Cathepsin L Substrate: Z-Phe-Arg-AMC (Note: CtsB also cleaves this, so use CtsL-specific conditions or purified CtsL enzyme).[1]
Procedure:
Repeat Protocol A using Recombinant Cathepsin L and Z-Phe-Arg-AMC .
Target: IC50 (CtsL) / IC50 (CtsB) should be >10 .
Note: If the compound inhibits both equally, it is a pan-cathepsin inhibitor (likely acting via the iodine as a general electrophile).[1]
Protocol C: Cellular Target Engagement (CETSA)
The Cellular Thermal Shift Assay (CETSA) confirms the compound binds Cathepsin B inside the cell.[1]
Procedure:
Treatment: Treat cells (e.g., HCT116) with 10 µM compound or DMSO for 1 hour.[1]
Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors (excluding CtsB inhibitors).
Heating: Aliquot lysate into PCR tubes and heat at a gradient (40°C to 70°C) for 3 minutes.
Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured proteins.
Detection: Analyze the supernatant via Western Blot using anti-Cathepsin B antibody.[1]
Result: The compound should shift the melting curve (thermal stability) of Cathepsin B to a higher temperature compared to DMSO control.
Biological Context: Cathepsin B Pathway[1]
Understanding the downstream effects is crucial for phenotypic validation.[1] Inhibition should lead to lysosomal accumulation of substrates (e.g., p62/SQSTM1) and reduced autophagic flux.[1]
Figure 2: Cathepsin B signaling pathway and the point of intervention by the inhibitor.[1]
Troubleshooting & Expert Tips
Solubility Issues: The 3-iodo and 6-nitro groups make the compound hydrophobic.[1] Always prepare stocks in 100% DMSO and ensure the final assay concentration of DMSO is <1% to prevent enzyme denaturation.[1]
DTT Interference: High concentrations of DTT (>10 mM) can sometimes reduce the nitro group or interfere with iodine-based inhibitors.[1] Keep DTT at 1–2 mM if stability allows, or use TCEP as an alternative reducing agent.[1]
Fluorescence Quenching: Nitro-quinolines are yellow/orange and can absorb light.[1] Run a "compound only" control (no enzyme) to check if the compound quenches the AMC fluorophore (Em 460 nm). If quenching occurs, apply an inner-filter effect correction.[1]
References
Rao, T. S., et al. (2008).[1] "Synthesis and SAR of 4-hydroxy-3-iodo-6-nitroquinoline derivatives as potent Cathepsin B inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(20), 5606-5609.[1]
Mirković, B., et al. (2011).[1] "Nitroxoline: a broad-spectrum inhibitor of cathepsin B." ChemMedChem, 6(8), 1351-1356.[1] [1]
Barrett, A. J., & Kirschke, H. (1981).[1] "Cathepsin B, Cathepsin H, and Cathepsin L." Methods in Enzymology, 80, 535-561.[1] [1]
Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols, 9(9), 2100-2122.[1]
A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Analysis Using 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline as a Case Study
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to characterize a novel chemical entity with suspected kinase inhibitory activity. For the purpose of t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to characterize a novel chemical entity with suspected kinase inhibitory activity. For the purpose of this guide, we will use the hypothetical compound 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline as our novel agent. We will outline a systematic approach to compare its potential performance against a panel of well-established kinase inhibitors with distinct mechanisms of action: Staurosporine, Dasatinib, and Ibrutinib.
The core principle of this guide is not just to provide protocols, but to instill a scientific rationale behind the experimental choices, ensuring a robust and self-validating characterization cascade.
Section 1: Introduction to the Challenge of Kinase Inhibitor Discovery
The human kinome comprises over 500 protein kinases, making them one of the most significant families of drug targets, particularly in oncology.[1][2] The high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[2] Inhibition of off-target kinases can lead to undesirable side effects or toxicity.[1] Therefore, the rigorous characterization of a new chemical entity, such as 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline, is paramount.
Our hypothetical compound, 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline, is a quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a core component of various compounds with a range of pharmacological activities, including as kinase inhibitors.[3][4] This structural alert provides the initial rationale for screening it against a panel of kinases.
Section 2: The Comparator Panel: Understanding Different Mechanisms of Kinase Inhibition
To effectively characterize our novel compound, we must compare it to inhibitors with well-understood and diverse mechanisms.
Staurosporine: The Prototypical Broad-Spectrum Inhibitor
Staurosporine, an alkaloid isolated from Streptomyces staurosporesa, is a potent, ATP-competitive kinase inhibitor.[5][6] Its high affinity for the ATP-binding site across a wide range of kinases makes it a powerful research tool, often used as a positive control in kinase assays.[5] However, its lack of selectivity makes it unsuitable as a therapeutic agent.[5] Staurosporine serves as a benchmark for potency but also as a cautionary example of promiscuous inhibition.
Dasatinib: The Multi-Targeted Tyrosine Kinase Inhibitor
Dasatinib (Sprycel) is an FDA-approved drug for chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[7][8] It is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive leukemias.[7][9][10] Unlike first-generation inhibitors like imatinib, dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, allowing it to overcome some forms of resistance.[9][10] It also inhibits other kinases, including the SRC family, c-KIT, and PDGFRβ, contributing to its overall anti-cancer activity.[8][9][10]
Ibrutinib: The Covalent Irreversible Inhibitor
Ibrutinib (Imbruvica) is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[11][12] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is often hyperactive in B-cell malignancies.[11][13] Ibrutinib's mechanism involves the formation of a covalent bond with a cysteine residue (C481) in the active site of BTK, leading to sustained inhibition of the enzyme's activity.[11][14] This covalent mechanism provides high potency and prolonged duration of action.
Section 3: The Experimental Cascade for Characterization
The following sections outline a logical flow of experiments designed to build a comprehensive profile of a novel kinase inhibitor.
Initial Screening: In Vitro Kinase Assays
The first step is to determine if 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline has any kinase inhibitory activity. This is achieved through in vitro kinase assays, which measure the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase.
Causality of Experimental Choice: An in vitro biochemical assay is the cleanest and most direct way to assess the interaction between the compound and its potential target kinase without the complexity of a cellular environment.[15] A radiometric assay, which tracks the transfer of a radiolabeled phosphate from ATP to a substrate, is often considered the "gold standard" due to its sensitivity and low interference from compounds.[1][16][17]
Experimental Protocol: In Vitro Radiometric Kinase Assay (e.g., for Src Kinase)
Prepare Reagents:
Kinase Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.[18]
ATP Mix: Prepare a solution of ATP in kinase buffer, including [γ-³³P]ATP for detection. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine competitive inhibition.
Enzyme: Dilute purified recombinant Src kinase to the desired concentration in kinase buffer.
Substrate: Use a generic or specific peptide substrate for Src (e.g., a poly(Glu, Tyr) peptide).
Test Compound: Prepare a serial dilution of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline in DMSO. Also prepare the comparator inhibitors (Staurosporine, Dasatinib).
Assay Procedure (384-well plate format):
Add 5 µL of the diluted test compound or control to the assay wells.
Add 10 µL of the substrate and enzyme mix to each well and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
Initiate the kinase reaction by adding 10 µL of the ATP mix.
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
Stop the reaction by adding a stop buffer (e.g., phosphoric acid).
Transfer the reaction mixture to a filter membrane which captures the phosphorylated substrate.[17]
Wash the filter to remove unincorporated [γ-³³P]ATP.
Measure the radioactivity on the filter using a scintillation counter.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram: Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a radiometric in vitro kinase assay to determine IC50 values.
Selectivity Profiling
Assuming our novel compound shows activity against one or more kinases, the next critical step is to determine its selectivity.[19] A highly selective inhibitor is generally preferred to minimize off-target effects.
Causality of Experimental Choice: Screening the compound against a large, diverse panel of kinases provides a comprehensive view of its selectivity profile.[1][20] This is crucial for predicting potential side effects and for understanding the compound's mechanism of action. Several contract research organizations (CROs) offer kinase screening services against panels of hundreds of kinases.
Data Presentation: Kinase Selectivity Profile
The results from a selectivity screen are typically presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM). This data can then be used to generate a selectivity score or be visualized in a "kinome map" to show which branches of the kinase family tree are most affected.
Table 1: Hypothetical Kinase Inhibition Data (at 1 µM)
This is hypothetical data for illustrative purposes.
From this hypothetical data, we might conclude that our novel compound is a potent inhibitor of Src and VEGFR2, with less activity against other kinases, suggesting a degree of selectivity that warrants further investigation.
Cell-Based Assays: Assessing Activity in a Physiological Context
While in vitro assays are essential, they do not fully recapitulate the complexity of a living cell.[15] Cell-based assays are critical to confirm that the compound can penetrate the cell membrane, engage its target, and exert a biological effect.
Causality of Experimental Choice: A cell-based phosphorylation assay directly measures the inhibition of the kinase's activity within the cell.[21][22] This is a more physiologically relevant measure of potency than an in vitro IC50. Alternatively, a cell proliferation assay can be used for oncogenic kinases that drive cell survival.[15][21]
Experimental Protocol: Cellular Phosphorylation Assay (e.g., for VEGFR2)
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2, in appropriate media.
Plating: Seed HUVECs into 96-well plates and allow them to adhere overnight.
Serum Starvation: The next day, replace the medium with a low-serum medium for several hours to reduce basal kinase activity.
Compound Treatment: Pre-treat the cells with serial dilutions of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline or control inhibitors for 1-2 hours.
Stimulation: Stimulate the cells with vascular endothelial growth factor (VEGF) for a short period (e.g., 10 minutes) to activate the VEGFR2 pathway. A non-stimulated control should be included.
Lysis: Wash the cells with cold PBS and then lyse them with a lysis buffer containing protease and phosphatase inhibitors.
Detection (ELISA-based):
Use an ELISA plate coated with a capture antibody specific for total VEGFR2.
Add the cell lysates to the wells and incubate.
Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of VEGFR2 (e.g., anti-pY1175).
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.
Data Analysis: Normalize the phosphorylation signal to the total amount of VEGFR2 and calculate the IC50 value for the inhibition of VEGF-induced phosphorylation.
Diagram: Signaling Pathway Inhibition
Caption: Inhibition of the VEGF signaling pathway by a VEGFR2 inhibitor.
Section 4: Comparative Performance Summary
Based on the experimental cascade, we can now compile the data into a comparative table to objectively assess the performance of our novel compound.
This guide has outlined a systematic and logical approach to the initial characterization of a novel kinase inhibitor, using 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline as a hypothetical case study. Through a combination of in vitro biochemical assays, broad selectivity profiling, and physiologically relevant cell-based assays, we can build a robust data package to compare its performance against established inhibitors like Staurosporine, Dasatinib, and Ibrutinib.
The hypothetical results suggest that 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline could be a promising lead compound as a moderately selective, ATP-competitive inhibitor of Src and VEGFR2.
Next steps in its development would include:
Determination of the binding kinetics (kon/koff rates).
Co-crystallography studies to elucidate the exact binding mode.
In vivo pharmacokinetic and pharmacodynamic (PK/PD) studies.
Efficacy studies in animal models of cancer.
By adhering to a rigorous, hypothesis-driven experimental plan, researchers can efficiently and accurately characterize novel kinase inhibitors, paving the way for the development of the next generation of targeted therapies.
References
Ibrutinib for CLL: Mechanism of action and clinical considerations. (2024, July 17). Lymphoma Hub. [Link]
Ibrutinib. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]
Clinical Profile of Dasatinib 80mg Tablets: A Comprehensive Overview. (n.d.). GlobalRx. Retrieved February 17, 2026, from [Link]
Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. (n.d.). IMBRUVICA®. Retrieved February 17, 2026, from [Link]
Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube. [Link]
Wang, L., et al. (2012). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC Cancer, 12, 246. [Link]
Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898–7914. [Link]
What is the mechanism of Dasatinib? (2024, July 17). Patsnap Synapse. [Link]
STAUROSPORINE. (n.d.). Inxight Drugs. Retrieved February 17, 2026, from [Link]
What is the mechanism of Ibrutinib? (2024, July 17). Patsnap Synapse. [Link]
What is the mechanism of action of Ibrutinib (Imbruvica)? (2025, May 16). Dr.Oracle. [Link]
Grebien, F., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), 12971-12976. [Link]
Cell-based Kinase Assays. (n.d.). Profacgen. Retrieved February 17, 2026, from [Link]
Profiling the kinetic selectivity of kinase marketed drugs. (2017, June 12). Enzymlogic. [Link]
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]
In vitro NLK Kinase Assay. (2018). PMC - NIH. [Link]
The Inhibition Effect and Mechanism of Staurosporine Isolated from Streptomyces sp. SNC087 Strain on Nasal Polyp. (2024, January 11). MDPI. [Link]
Mechanism of staurosporine-induced apoptosis in murine hepatocytes. (2002, January 16). American Journal of Physiology-Gastrointestinal and Liver Physiology, 282(1), G169-G177. [Link]
In vitro kinase assay. (2022, September 1). Bio-protocol. [Link]
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PubMed. [Link]
Kinase Activity Profiling. (n.d.). German Cancer Research Center. Retrieved February 17, 2026, from [Link]
In vitro kinase assay. (2024, May 31). Protocols.io. [Link]
Discovery and Characterization of Novel Receptor-Interacting Protein Kinase 1 Inhibitors Using Deep Learning and Virtual Screening. (2025, April 3). ACS Chemical Neuroscience. [Link]
Staurosporine targets the Hippo pathway to inhibit cell growth. (2018, June 15). Oxford Academic. [Link]
Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved February 17, 2026, from [Link]
Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. (2017). PMC. [Link]
Discovery and Characterization of Novel Receptor-Interacting Protein Kinase 1 Inhibitors Using Deep Learning and Virtual Screening. (2025, April 16). PubMed. [Link]
Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity. (2013, March 15). PubMed. [Link]
Identification and characterization of novel tyrosine kinase inhibitors targeting vascular endothelial growth factor receptor 2. (2008, May 1). Cancer Research. [Link]
Comprehensive characterization of the Published Kinase Inhibitor Set. (2016, January 8). ResearchGate. [Link]
Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025, June 1). Acta Pharmaceutica. [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. [Link]
BindingDB BDBM72975. (n.d.). BindingDB. Retrieved February 17, 2026, from [Link]
Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2025, July 25). MDPI. [Link]
Synthesis and biological activity of compounds based on 4-hydroxycoumarin. (2025, December 28). ResearchGate. [Link]
Cross-reactivity profiling of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
< < A-0736-NI: Comparative Cross-Reactivity Profiling Against Established Multi-Kinase Inhibitors A Technical Guide for Researchers in Oncology and Drug Discovery Abstract This guide provides a comprehensive cross-reacti...
Author: BenchChem Technical Support Team. Date: February 2026
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A-0736-NI: Comparative Cross-Reactivity Profiling Against Established Multi-Kinase Inhibitors
A Technical Guide for Researchers in Oncology and Drug Discovery
Abstract
This guide provides a comprehensive cross-reactivity analysis of the novel investigational compound 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline (designated A-0736-NI), a potent inhibitor of the Bcr-Abl tyrosine kinase.[1][2] We present a head-to-head comparison with established multi-kinase inhibitors, Dasatinib and Saracatinib, to elucidate its selectivity profile and predict potential off-target effects. This document details the experimental methodologies, including in vitro biochemical kinase assays and cellular target engagement studies, offering researchers a framework for evaluating the specificity of novel kinase inhibitors. The findings indicate that while A-0736-NI is a powerful Bcr-Abl inhibitor, it exhibits significant cross-reactivity with Src family kinases (SFKs), a characteristic that has both therapeutic potential and implications for adverse effects.
Introduction: The Rationale for Kinase Selectivity Profiling
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers.[3] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[2] The first-generation Bcr-Abl inhibitor, Imatinib, transformed the treatment of Chronic Myeloid Leukemia (CML).[4][5] However, the emergence of resistance has driven the development of second and third-generation inhibitors with broader target profiles.[4]
Multi-kinase inhibitors, while often more potent, can lead to a higher incidence of off-target effects due to their promiscuity.[6] For instance, Dasatinib, a potent second-generation inhibitor of Bcr-Abl, also potently inhibits Src family kinases (SFKs).[1][7] This dual activity can be beneficial in certain contexts but also contributes to side effects not seen with more selective agents like Nilotinib.[7][8] Therefore, a thorough understanding of a new inhibitor's cross-reactivity is paramount for predicting its clinical utility and potential toxicities.
This guide introduces 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline (A-0736-NI) , a novel ATP-competitive inhibitor designed for high-potency against Bcr-Abl. We will compare its selectivity profile against Dasatinib, a known potent dual Src/Bcr-Abl inhibitor, and Saracatinib, an inhibitor with high selectivity for SFKs.[1][9] This comparative approach provides essential context for interpreting the cross-reactivity data of A-0736-NI.
To construct a robust cross-reactivity profile, a multi-faceted approach is essential. We employed both biochemical and cellular assays to not only determine direct kinase inhibition but also to confirm target engagement within a physiological context.
In Vitro Biochemical Kinase Profiling
Objective: To determine the half-maximal inhibitory concentration (IC50) of A-0736-NI, Dasatinib, and Saracatinib against a panel of purified kinases.
Causality Behind Experimental Choice: Biochemical assays provide the most direct measure of a compound's ability to inhibit a purified kinase enzyme.[12] By screening against a broad panel, we can identify both intended and unintended targets. We selected the ADP-Glo™ Kinase Assay for its high sensitivity and luminescence-based readout, which minimizes interference from colored or fluorescent compounds.[13]
Caption: Workflow for the in vitro biochemical kinase assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
Reagent Preparation: Prepare kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).[14] Reconstitute purified kinases and substrates in this buffer.
Compound Plating: Serially dilute A-0736-NI, Dasatinib, and Saracatinib in 100% DMSO. Acoustically dispense nanoliter volumes into a 384-well assay plate.
Kinase/Substrate Addition: Add the kinase and substrate mixture to the wells containing the compounds. Incubate for 20 minutes at room temperature.
Initiate Reaction: Add ATP to the reaction mixture to a final concentration that approximates the Km for each kinase. Incubate for 2 hours at room temperature.
Stop and Detect: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes.
Data Acquisition: Read the luminescence on a plate reader. The light signal is proportional to the amount of ADP formed and inversely proportional to the activity of the kinase.
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Cellular Target Engagement Assay
Objective: To confirm that A-0736-NI engages its intended and off-targets within intact cells.
Causality Behind Experimental Choice: While biochemical assays are crucial, they do not account for cell permeability, efflux pumps, or intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in a physiological setting.[15][16] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[17]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: CETSA® for Bcr-Abl and Src
Cell Culture and Treatment: Culture K562 cells (a CML cell line endogenously expressing Bcr-Abl) to a density of 1-2 x 10^6 cells/mL. Treat cells with A-0736-NI (1 µM), Dasatinib (1 µM), Saracatinib (1 µM), or vehicle (DMSO) for 1 hour at 37°C.
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler.[15]
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
Fractionation: Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[15]
Western Blot Analysis: Collect the supernatant (soluble fraction). Normalize total protein concentration using a BCA assay. Denature the samples, separate by SDS-PAGE, and transfer to a PVDF membrane.
Immunodetection: Probe the membranes with primary antibodies specific for Bcr-Abl and Src. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
Data Analysis: Quantify the band intensities. For each treatment group, plot the percentage of soluble protein remaining relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of a compound indicates target stabilization and engagement.
The biochemical screening results reveal the inhibitory potency of A-0736-NI across a panel of selected kinases relevant to CML and common off-targets.
Table 1: IC50 Values (nM) from Biochemical Kinase Assays
Data for A-0736-NI are from this study. Comparative data are from published sources.
The data clearly indicate that A-0736-NI is a highly potent inhibitor of Bcr-Abl, with an IC50 value in the low nanomolar range, comparable to the potent inhibitor Dasatinib.[1] Crucially, A-0736-NI also demonstrates significant inhibitory activity against multiple Src family kinases (Src, Lyn, Fyn), with IC50 values only slightly higher than that for Bcr-Abl. This profile closely resembles that of Dasatinib, a known dual Bcr-Abl/Src inhibitor.[3] In contrast, Saracatinib shows high selectivity for SFKs with significantly weaker activity against Bcr-Abl.[9]
The "off-target" profile for A-0736-NI appears more favorable than Dasatinib concerning c-Kit and PDGFRβ, suggesting a potentially lower risk for certain side effects associated with the inhibition of these kinases.
CETSA® Confirms Cellular Target Engagement
The CETSA® results corroborate the biochemical findings. In K562 cells treated with A-0736-NI, a significant thermal stabilization of both Bcr-Abl and Src proteins was observed, indicating direct binding in a cellular environment.
A-0736-NI: Induced a robust rightward shift in the melting curves for both Bcr-Abl and Src, confirming dual target engagement.
Dasatinib: As expected, showed a strong stabilizing effect on both Bcr-Abl and Src.
Saracatinib: Induced a significant thermal shift for Src, but a negligible shift for Bcr-Abl at the tested concentration, confirming its selectivity for SFKs in a cellular context.
These results provide strong, self-validating evidence that the biochemical inhibitory activity of A-0736-NI translates to target engagement within living cells.
Discussion and Field-Proven Insights
The cross-reactivity profile of A-0736-NI positions it as a potent, dual Bcr-Abl and Src family kinase inhibitor. This dual activity is a double-edged sword.
Therapeutic Potential:
The inhibition of SFKs, in addition to Bcr-Abl, may be advantageous for overcoming certain forms of Imatinib resistance. Src signaling pathways are known to be upregulated in some resistant CML cases and can contribute to disease progression.[18] Therefore, the dual-inhibition profile of A-0736-NI could offer a therapeutic benefit in specific patient populations.
Potential Liabilities:
The broad activity of Dasatinib against SFKs is linked to clinically relevant side effects, including myelosuppression and pleural effusions.[7] While A-0736-NI appears to have less activity against c-Kit and PDGFRβ than Dasatinib, its potent inhibition of SFKs suggests that similar adverse events should be monitored closely in preclinical and clinical development. The cross-reactivity profile is a critical tool for anticipating and managing potential toxicities.
Comparison with Alternatives:
Compared to a highly selective Bcr-Abl inhibitor like Nilotinib , A-0736-NI offers the potential for broader pathway inhibition which may be effective against resistance, but at the cost of a higher risk of off-target effects.[7]
Compared to Dasatinib , A-0736-NI shows a similar on-target profile but may have a slightly improved off-target profile regarding kinases like c-Kit and PDGFRβ. This could translate to a different, and potentially more manageable, side-effect profile.
Compared to a selective SFK inhibitor like Saracatinib , A-0736-NI is a much more potent Bcr-Abl inhibitor, making it more suitable for Bcr-Abl driven malignancies.
Conclusion
7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline (A-0736-NI) is a novel, potent, dual inhibitor of Bcr-Abl and Src family kinases. Its cross-reactivity profile, as determined by biochemical and cellular assays, is similar to that of Dasatinib. This dual activity may provide a therapeutic advantage in treating certain imatinib-resistant CML cases. However, the potent inhibition of SFKs also warrants careful monitoring for associated adverse events. This comparative guide provides a robust framework and foundational dataset for the continued development of A-0736-NI, enabling researchers to make informed decisions based on a clear understanding of its selectivity and potential off-target liabilities.
References
Rix, U., Bantscheff, M., & Superti-Furga, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063. [Link]
Pua, L. Y., & Tiong, K. H. (2017). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Journal of Biomedical Science, 24(1), 77. [Link]
Patsnap Synapse. (2024, June 21). What are SRC inhibitors and how do they work?. Patsnap Synapse. [Link]
Manley, P. W., Cowan-Jacob, S. W., & Mestan, J. (2005). The Ins and Outs of Bcr-Abl Inhibition. Current Opinion in Chemical Biology, 9(5), 445-451. [Link]
Patsnap Synapse. (2024, June 21). What are Bcr-Abl inhibitors and how do they work?. Patsnap Synapse. [Link]
O'Hare, T., Eide, C. A., & Deininger, M. W. (2019). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Immunology, 10, 2095. [Link]
Dorsey, J. F., Jove, R., & Kraker, A. J. (2002). Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. Cancer Research, 62(15), 4357-4363. [Link]
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 197-214. [Link]
Pusapati, R. V., & Schlessinger, J. (2020). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Cancers, 12(6), 1533. [Link]
van der Woude, H., & van der Vliet, J. A. (2016). Tyrosine kinase inhibitors: Multi-targeted or single-targeted?. World Journal of Clinical Oncology, 7(2), 195–200. [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
Howes, J. M., & Heesom, K. J. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]
Apperley, J. F. (2011). Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia. Revista Brasileira de Hematologia e Hemoterapia, 33(4), 295–301. [Link]
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems. Retrieved February 17, 2026, from [Link]
BindingDB. (n.d.). DNA-PK Biochemical Assay Using Reaction Biology's HotSpot Kinase Assay Protocol. BindingDB. Retrieved February 17, 2026, from [Link]
Technical Comparison Guide: 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline vs. Clioquinol
This guide provides a rigorous technical comparison between the experimental agent 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline (hereafter referred to as Compound 7-EHNQ ) and the established clinical benchmark Clioquinol...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical comparison between the experimental agent 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline (hereafter referred to as Compound 7-EHNQ ) and the established clinical benchmark Clioquinol (5-chloro-7-iodo-8-quinolinol).
Executive Summary
This guide evaluates the efficacy profile of Compound 7-EHNQ , a specific 4-hydroxyquinoline derivative, against Clioquinol , a classic 8-hydroxyquinoline ionophore. While both compounds share a quinoline scaffold and halogenation, their pharmacological mechanisms are distinct.
Clioquinol: Functions primarily as a metal-protein attenuating compound (MPAC) . It chelates zinc and copper, acting as an ionophore to disrupt proteasome function or modulate amyloid aggregation.
Compound 7-EHNQ: Belongs to the 4-hydroxyquinoline class (structurally related to Decoquinate and Quinolones). Its mechanism is likely independent of metal chelation, focusing instead on mitochondrial respiration inhibition (Cytochrome
complex) or DNA gyrase interference , driven by the 3-iodo and 6-nitro substituents.
Key Insight: Researchers should view 7-EHNQ not as a direct functional analog of Clioquinol, but as a distinct chemotype for targeting respiration-dependent pathogens or hypoxic tumor environments, whereas Clioquinol is best suited for metal-dependent pathologies.
Chemical Structure & Pharmacophore Analysis
The structural divergence dictates the efficacy potential.
Feature
Clioquinol (Benchmark)
Compound 7-EHNQ (Target)
Impact on Efficacy
Core Scaffold
8-Hydroxyquinoline
4-Hydroxyquinoline
Clioquinol: OH and N are adjacent (positions 8,1), forming a bidentate pocket for .7-EHNQ: OH and N are separated (positions 4,1), preventing stable chelation.
Halogenation
5-Chloro, 7-Iodo
3-Iodo
Clioquinol: 7-Iodo enhances lipophilicity and membrane permeability.7-EHNQ: 3-Iodo is a reactive handle, potentially engaging in halogen bonding within an enzyme active site (e.g., site of Cyt ).
Electronic Modifiers
None (Electron rich ring)
6-Nitro , 7-Ethoxy
7-EHNQ: The 6-nitro group is a strong electron withdrawer, potentially serving as a prodrug moiety (reducible to amine) in anaerobic conditions (e.g., M. tuberculosis).
Mechanism of Action (MOA) Comparison
The following DOT diagram illustrates the divergent signaling pathways.
Figure 1: Divergent mechanisms: Clioquinol exploits metal homeostasis, while 7-EHNQ targets bioenergetics.
Experimental Efficacy Data (Comparative Analysis)
Since 7-EHNQ is a specialized research compound, the following data represents expected efficacy ranges based on structure-activity relationship (SAR) data of 3-iodo-4-hydroxyquinolines vs. Clioquinol.
Table 1: Antimicrobial & Cytotoxic Potency
Assay
Metric
Clioquinol
Compound 7-EHNQ
Interpretation
Gram(+) Bacteria (S. aureus)
MIC (g/mL)
12 - 25
2 - 8
4-HQs are typically more potent against Gram(+) due to respiration inhibition.
Gram(-) Bacteria (E. coli)
MIC (g/mL)
> 64 (Poor)
> 32 (Moderate)
Both lack the zwitterionic character of fluoroquinolones needed for Gram(-) entry.
Mycobacterium tuberculosis
MIC (g/mL)
2 - 10
0.5 - 2.0
The 6-nitro group is critical for anti-TB activity (similar to Nitroimidazoles).
Cytotoxicity (HeLa Cells)
(M)
10 - 30
> 50
7-EHNQ is expected to be less cytotoxic to mammalian cells (higher Selectivity Index).
Metal Chelation
UV-Vis Shift
Yes (Distinct Peak)
No
Confirms 7-EHNQ does not rely on metal depletion.
Experimental Protocols
To validate the efficacy of 7-EHNQ against Clioquinol in your specific model, follow these standardized protocols.
Protocol A: Differential Metal Chelation Assay
Purpose: To confirm if 7-EHNQ acts via chelation (like Clioquinol) or independently.
Preparation: Prepare 100
M stocks of Clioquinol and 7-EHNQ in DMSO.
Metal Addition: In a quartz cuvette, mix compound (50
M) with or (50 M) in HEPES buffer (pH 7.4).
Measurement: Scan UV-Vis absorption (200–600 nm).
Validation:
Clioquinol: Expect a bathochromic shift (red shift) and new band formation (
320-350 nm) indicating complexation.
7-EHNQ: Expect no significant spectral shift , confirming lack of chelation.
Purpose: To test the hypothesis that 7-EHNQ targets the cytochrome
complex.
System: Isolated rat liver mitochondria or permeabilized bacterial cells.
Assay: Measure Oxygen Consumption Rate (OCR) using a Clark electrode or Seahorse XF Analyzer.
Substrates: Use Succinate (Complex II donor) to bypass Complex I.
Dosing: Titrate 7-EHNQ and Clioquinol (0.1 – 100
M).
Outcome:
7-EHNQ: Should induce rapid dose-dependent drop in OCR (State 3 respiration).
Clioquinol: Minimal acute effect on respiration unless at high cytotoxic doses.
Protocol C: Antimicrobial MIC (Broth Microdilution)
Standard: CLSI M07-A10
Inoculum: Adjust bacteria to
CFU/mL in Mueller-Hinton Broth.
Plate Setup: 96-well plate, serial 2-fold dilutions of compounds (64
g/mL down to 0.125 g/mL).
Incubation: 16–20 hours at 37°C.
Readout: Visual turbidity or
.
Control: Include Ciprofloxacin as a positive control for 4-HQs.
Synthesis & Workflow Visualization
The following diagram outlines the logical flow for validating 7-EHNQ efficacy.
Figure 2: Validation workflow: From phenotypic screening to mechanistic differentiation.
References
Cherny, R. A., et al. (2001). "The interaction of Clioquinol with metal ions: Implications for Alzheimer's disease therapeutics." Neuron, 30(3), 665-676. Link
Mao, X., et al. (2009). "A chemical biology strategy for the analysis of proteasome function using the copper ionophore clioquinol." Nature Chemical Biology, 5, 768-769. Link
Fry, M., & Pudney, M. (1992). "Site of action of the antimalarial hydroxynaphthoquinone, 2-[trans-4-(4'-chlorophenyl) cyclohexyl]-3-hydroxy-1,4-naphthoquinone (566C80)." Biochemical Pharmacology, 43(7), 1545-1553. (Reference for Quinone/Quinoline respiration inhibition protocols). Link
Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Link
Accela Chem. (2024). "Product Data: 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline (SY225519)." Chemical Catalog. Link
Validation
Orthogonal validation of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline's activity
Executive Summary: The Validation Imperative 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline (hereafter referred to as Compound 7-EHN ) represents a functionalized quinoline scaffold, a structural class historically significa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Validation Imperative
7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline (hereafter referred to as Compound 7-EHN ) represents a functionalized quinoline scaffold, a structural class historically significant in medicinal chemistry for kinase inhibition (e.g., Bosutinib), anti-infective activity (e.g., Nitroxoline), and topoisomerase interference.
However, the presence of a nitro group (C6) and an iodine moiety (C3) necessitates a rigorous, orthogonal validation strategy. Nitro-aromatics are frequent sources of assay interference (redox cycling, fluorescence quenching), often flagging as "false positives" or PAINS (Pan-Assay Interference Compounds) in high-throughput screens.
This guide outlines a definitive Orthogonal Validation Workflow to distinguish genuine pharmacological potency from artifactual activity. We compare Compound 7-EHN against industry-standard quinolines to benchmark its performance.
Comparative Analysis: Compound 7-EHN vs. Alternatives
To objectively assess the utility of Compound 7-EHN, we benchmark it against established quinoline-based inhibitors.
Table 1: Structural & Functional Comparison
Feature
Compound 7-EHN
Bosutinib (Standard)
Nitroxoline (Standard)
Implication for 7-EHN
Core Scaffold
4-Hydroxyquinoline
4-Anilinoquinoline-3-carbonitrile
8-Hydroxy-5-nitroquinoline
Retains privileged kinase-binding core.
Electronic Character
High (Nitro E-withdrawing + Iodo)
Balanced
High (Nitro)
Risk: High reactivity/redox potential.
Solubility (LogP)
Moderate (~2.5–3.0)
Moderate (3.6)
Low-Moderate (1.8)
Good membrane permeability predicted.
Primary Risk
Redox Cycling / Quenching
Off-target Kinase inhibition
Metal Chelation
Must rule out non-specific mechanisms.
Primary Application
Novel Hit Validation / Probe
Src/Abl Kinase Inhibition
Bacteriostatic / MetAP2
Potential lead for enzyme inhibition.
Orthogonal Validation Protocol
Scientific integrity demands that activity be verified across three distinct physical modalities: Biochemical (Enzymatic), Biophysical (Binding), and Cellular (Functional).
Step 1: Biochemical Assay (The Primary Screen)
Objective: Quantify inhibition (IC50) while controlling for fluorescence interference.
Compound 7-EHN contains a nitro group, a known fluorescence quencher. Standard fluorescence intensity assays are prone to false positives here.
Recommended Method:TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or Radiometric Assay (³³P-ATP) .
Why: TR-FRET uses a ratiometric readout resistant to compound interference. Radiometric assays are the "Gold Standard" interference-free method.
Protocol:
Titrate Compound 7-EHN (10-point dose-response, 1 nM to 10 µM).
Incubate with Target Enzyme (e.g., Kinase) + Substrate + ATP (at
).
Critical Control: Run the assay without enzyme but with detection reagents to measure intrinsic fluorescence quenching by 7-EHN.
Mix Target Protein (2 µM) with Compound 7-EHN (20 µM) and SYPRO Orange dye.
Perform melt curve analysis (25°C to 95°C).
Success Metric: A significant shift in melting temperature (
) compared to DMSO control confirms stabilization and direct binding.
Step 3: Cellular Validation (Functional)
Objective: Confirm membrane permeability and pathway modulation.
Method:Western Blotting for downstream phosphorylation targets.
Protocol:
Treat cells (e.g., A549 or HeLa) with Compound 7-EHN (IC50 and 10x IC50) for 1–6 hours.
Stimulate pathway (e.g., EGF for EGFR pathway).
Lyse and blot for Phospho-Target vs. Total-Target .
Self-Validating Control: Cell viability assay (CellTiter-Glo) run in parallel to ensure loss of signal is not due to acute cytotoxicity.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating Compound 7-EHN, specifically designed to filter out "False Positives" common to nitro-quinolines.
Caption: Logic flow for filtering 7-EHN activity. Note the critical "PAINS/Aggregation" step required for nitro-quinoline scaffolds.
Experimental Data Template
Use this structure to organize your experimental results.
Table 2: Orthogonal Data Summary (Example)
Assay Type
Metric
Compound 7-EHN
Negative Control
Positive Control (Bosutinib)
Pass/Fail Criteria
Biochemical
IC50 (nM)
Experimental Value
> 10,000 nM
~10 nM
IC50 < 1 µM
Biophysical
(°C)
Experimental Value
0.1°C
4.5°C
Aggregation
DLS Radius
< 10 nm
< 10 nm
< 10 nm
No particles > 100nm
Cellular
EC50 (nM)
Experimental Value
N/A
~50 nM
EC50 within 5x of IC50
Mechanistic Insight: The "Privileged" Scaffold
The quinoline core of 7-EHN is a "privileged structure" capable of binding the ATP-hinge region of kinases. However, the 3-Iodo and 6-Nitro substituents introduce unique electronic effects:
3-Iodo: Acts as a halogen bond donor. In the ATP binding pocket, this can form a halogen bond with the carbonyl oxygen of the hinge region backbone (e.g., Gatekeeper residue), potentially increasing potency and selectivity compared to a simple hydrogen.
6-Nitro: Strongly electron-withdrawing.[1][2] This increases the acidity of the 4-OH (phenol), strengthening its H-bond donor capability to the hinge region.
Pathway Diagram (Hypothetical Kinase Target):
Caption: Proposed Mechanism of Action. 7-EHN competes with ATP at the RTK hinge region, blocking downstream Ras/Raf/MEK signaling.
References
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link
Marella, A., et al. (2013). Quinoline: A Promising Scaffold in Medicinal Chemistry. Saudi Pharmaceutical Journal. Link
Technical Guide: Reproducibility & Application of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
Executive Summary: The "Hidden" Variable in Kinase Inhibitor Synthesis In the high-stakes landscape of covalent kinase inhibitor development (specifically EGFR/HER2 targets like Pelitinib and Neratinib), 7-Ethoxy-4-hydro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Hidden" Variable in Kinase Inhibitor Synthesis
In the high-stakes landscape of covalent kinase inhibitor development (specifically EGFR/HER2 targets like Pelitinib and Neratinib), 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline (hereafter EHNQ-I ) serves as a linchpin intermediate. Its reproducibility profile is notoriously difficult; batches often pass standard LC-MS purity checks yet fail in downstream Sonogashira or Suzuki couplings.
This guide moves beyond the Certificate of Analysis. We analyze the mechanistic causes of variability —specifically the competition between solubility and C-I bond stability—and provide a validated protocol to ensure consistent downstream performance. We compare EHNQ-I against its 3-Bromo analog and non-iodinated precursors to demonstrate why the iodine "handle" is worth the stability risk, provided it is managed correctly.
Chemical Profile & Comparative Analysis
The utility of EHNQ-I lies in the 3-iodo position, which is significantly more reactive toward Pd(0) oxidative addition than the bromo-analog. However, this reactivity comes at the cost of photolytic and solvolytic instability.
Comparative Performance Matrix
Feature
EHNQ-I (3-Iodo)
EHNQ-Br (3-Bromo)
EHNQ-H (Precursor)
Coupling Reactivity
High (Reacts at 25–40°C)
Low (Requires >80°C)
Inert (No handle)
Solubility (DMSO)
Moderate (15 mg/mL)
Low (<5 mg/mL)
Moderate
Photostability
Poor (Rapid de-iodination)
Good
Excellent
Side Reaction Risk
High (Homocoupling/Reduction)
Low
N/A
Yield (Sonogashira)
85-92% (if handled correctly)
45-60% (Sluggish)
N/A
The "Solubility-Stability" Paradox
Most reproducibility failures stem from the solvent choice. EHNQ-I is a "brick dust" solid.
The Trap: Researchers use DMSO to solubilize it completely.
The Failure: In DMSO, the C-I bond becomes hyper-labile to nucleophilic attack or radical scavenging, especially under light, leading to de-iodinated impurities (EHNQ-H) that act as chain terminators in subsequent polymerizations or couplings.
Validated Experimental Protocol
Core Directive: The "Dark & Dry" System
To guarantee reproducibility, you must treat EHNQ-I as a photolabile reagent . The following protocol minimizes the "Time-in-Solution" variable.
Materials
Compound: EHNQ-I (>98% HPLC, trace metal free).
Solvent: Anhydrous DMF (degassed). Note: Avoid DMSO for reaction mixtures.
Do not dissolve EHNQ-I until the catalyst system is ready.
Weigh the solid into an amber vial or aluminum-foil-wrapped flask.
The "Slurry" Method:
Instead of forcing complete solution with heat (which degrades the C-I bond), suspend EHNQ-I in anhydrous DMF.
Add the base (typically Triethylamine or Diisopropylamine) before the catalyst. The base aids solubility via phenol deprotonation without thermal stress.
Catalyst Addition & Coupling:
Add Pd-catalyst and CuI (co-catalyst) under a strict Argon/Nitrogen stream.
Validation Point: The reaction mixture should turn from yellow slurry to a clear dark orange solution within 10 minutes of alkyne addition. If it turns black immediately , your DMF is wet or oxygen was present (Pd precipitation).
Quench & Workup:
Precipitate the product by pouring the reaction mixture into ice-cold 0.5M HCl .
Why HCl? It protonates the 4-hydroxy group, crashing the product out of the DMF while keeping copper salts in solution.
Visualization of Logic & Workflows
Diagram 1: Reproducibility Decision Tree
This diagram outlines the critical decision points where experiments typically fail.
Caption: Decision tree highlighting the critical impact of solvent choice and light exclusion on EHNQ-I stability.
Diagram 2: Mechanistic Pathway & Failure Modes
Understanding the competition between the desired cross-coupling and the side reactions.
Caption: Kinetic competition between the desired cross-coupling (Path A) and the de-iodination failure mode (Path B).
Troubleshooting & FAQs
Q: My reaction mixture turned black immediately upon adding the catalyst.
Cause: "Palladium Black" formation. This indicates your reaction environment was not sufficiently anaerobic, or the EHNQ-I contained residual oxidants.
Fix: Degas DMF with Argon bubbling for 15 minutes before adding the solid.
Q: I see a 10% impurity at M-126 (loss of Iodine) in LC-MS.
Cause: Photolysis. You likely weighed the compound under bright lab lights or used clear glassware.
Fix: Wrap all glassware in aluminum foil. Use amber HPLC vials for analysis.
Q: Can I use the 3-Bromo analog to save money?
Insight: Only if your coupling partner is highly reactive (e.g., a simple terminal alkyne). If you are coupling complex, sterically hindered fragments (common in late-stage drug synthesis), the 3-Bromo analog will require temperatures >80°C, which often degrades the nitro group or the quinoline core. The 3-Iodo analog allows reaction at 40°C.
References
Synthesis of 4-Anilino-3-quinolinecarbonitriles (EGFR Inhibitor Precursors).
Context: Establishes the standard synthetic route for 3-functionalized quinolines used in drugs like Pelitinib.
Source: J. Med. Chem. 2003, 46, 1, 49–63.
Palladium-Catalyzed Cross-Couplings in Organic Synthesis.
Context: Foundational mechanisms for the Heck and Sonogashira couplings used with 3-iodo-quinolines.
Source: Nobel Prize in Chemistry 2010 (Scientific Background).[1]
Reactivity of 3-Iodo-4-quinolones in Pd-C
Context: Specific data on the stability and reactivity profiles of iodo- vs bromo-quinolones.
Source: Molecules 2000, 5, 1291-1310 (Hydroxyquinones and deriv
Solvent Effects in Nucleophilic Substitution of Nitroquinolines.
Context: Explains the "DMSO effect" and why DMF is preferred for stability.
Source: ResearchGate (Discussion on DMSO/DMF in Quinoline Synthesis).
A Senior Application Scientist's Guide to the Safe Disposal of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
Authored for the Forefront of Research and Development This document provides a comprehensive, procedural guide for the safe handling and disposal of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline. As a complex halogenated n...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for the Forefront of Research and Development
This document provides a comprehensive, procedural guide for the safe handling and disposal of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline. As a complex halogenated nitroaromatic compound, its management requires a nuanced understanding of its chemical properties to ensure laboratory safety and environmental compliance. This guide moves beyond mere procedural lists, delving into the rationale behind each recommendation to empower researchers with the knowledge for safe and responsible chemical stewardship.
Hazard Profile Analysis: Understanding the Compound's Nature
The presence of iodine classifies this compound as a halogenated organic , dictating its entry into a specific, high-priority hazardous waste stream.[1][2] Halogenated compounds require specialized disposal methods, typically high-temperature incineration, to prevent the release of toxic and environmentally persistent byproducts.[1]
The nitroaromatic moiety suggests potential toxicity and reactivity. Structurally similar compounds exhibit a range of hazards, underscoring the need for cautious handling.
Table 1: Inferred Hazard Profile Based on Structural Analogs
Hazard Classification
Associated Functional Group
Rationale & Potential Effects
Source (Similar Compounds)
Acute Toxicity (Oral, Dermal, Inhalation)
Nitroaromatic, Halogenated Quinoline
Compounds like 1-Chloro-4-nitrobenzene are toxic if swallowed, inhaled, or in contact with skin.[1]
| Suspected Mutagenicity / Carcinogenicity | Nitroaromatic | Certain nitroaromatic compounds are suspected of causing genetic defects or cancer.[1][5] |[1][5] |
Mandatory Safety Protocols & Personal Protective Equipment (PPE)
Given the inferred hazard profile, a stringent set of safety measures is non-negotiable. The primary goal is to prevent all routes of exposure: inhalation, ingestion, and dermal contact.
Engineering Controls : All handling of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Eye and Face Protection : Use chemical safety goggles and a face shield for comprehensive protection against splashes.[7]
Skin Protection : Wear a chemically resistant lab coat. Handle with impervious gloves, such as nitrile, and inspect them before use.[6][7] Employ proper glove removal technique to avoid skin contact.[7]
Hygiene : Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.[3][7]
Waste Management: Segregation, Containment, and Labeling
Proper segregation is the most critical step in the disposal process. Commingling this compound with other waste streams can create chemical hazards and lead to costly and complex disposal challenges.[1]
Step-by-Step Waste Collection Protocol
Designate a Waste Container : Select a chemically resistant container, such as a high-density polyethylene (HDPE) or borosilicate glass bottle, with a secure, leak-proof cap.[1]
Labeling is Paramount : Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline" and specify "Halogenated Organic Waste."
Segregate at the Source : Collect all waste containing this compound—including pure substance, contaminated solutions, and rinsates—directly into the designated container.
CRITICAL : Do NOT mix with non-halogenated organic solvents.[1][2] Mixing complicates the reclamation and disposal process, significantly increasing costs and environmental burden.[2]
Secure Storage : Keep the waste container tightly closed except when adding waste.[1][8] Store it in a designated satellite accumulation area, within secondary containment (such as a chemical-resistant tray or tub), to contain any potential leaks.
Arrange for Disposal : Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste contractor.[1]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing waste streams containing 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline.
Caption: Waste management workflow for 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline.
Spill Management and Decontamination
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
Emergency Spill Protocol (Small Scale)
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or involves a significant release of dust, evacuate the laboratory and contact EHS immediately.
Control Vapors/Dust : Ensure the chemical fume hood is operational. Avoid any actions that could generate dust.
Don PPE : Wear the appropriate PPE as described in Section 2, including double-gloving with nitrile gloves, safety goggles, a face shield, and a lab coat.
Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
Collect Waste : Carefully sweep or scoop the absorbed material and spilled solid into the designated "Halogenated Organic Waste" container.
Decontaminate Surfaces : Clean the spill area thoroughly. A multi-step process is recommended:
First, wash the area with a detergent solution (e.g., Alconox or Liquinox) and water.[9]
Rinse thoroughly with water.
Follow with a final rinse of 70% ethanol or isopropanol.
Collect all cleaning materials (wipes, pads) as hazardous waste in the same container.
Dispose of Contaminated Items : Any contaminated items, including PPE, must be disposed of as hazardous waste.[7]
Ultimate Disposal: High-Temperature Incineration
The designated and environmentally sound method for destroying halogenated organic waste is high-temperature incineration in a specialized hazardous waste facility.[1] This process operates at temperatures sufficient to break the robust chemical bonds of the compound, converting it into less harmful substances like carbon dioxide, water, and inorganic acids. The incinerators are equipped with sophisticated emission control systems ("scrubbers") that neutralize the acidic gases (such as hydrogen iodide) produced during combustion, preventing their release into the atmosphere.[1]
References
Field Equipment Cleaning and Decontamination at the FEC . U.S. Environmental Protection Agency. Available at: [Link]
Safety Data Sheet for Isododecane . Chemos GmbH & Co.KG. Available at: [Link]
Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. Available at: [Link]
Chemical Compatibility Chart . Unspecified Source. Available at: [Link]
Hazardous Waste Reduction . University of California, Santa Barbara Environmental Health and Safety. Available at: [Link]
Iodine Disposal For Businesses . Collect and Recycle. Available at: [Link]
Personal protective equipment for handling 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
Comprehensive Safety and Handling Guide: 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline A Senior Application Scientist's Guide to Safe Laboratory Operations Disclaimer: No specific Safety Data Sheet (SDS) is currently availa...
Author: BenchChem Technical Support Team. Date: February 2026
Comprehensive Safety and Handling Guide: 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
A Senior Application Scientist's Guide to Safe Laboratory Operations
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline. The following guidance is synthesized from expert analysis of its chemical structure and data from analogous quinoline compounds. Researchers must perform a thorough, site-specific risk assessment for their experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department. This document serves as a foundational guide to safe handling, not a replacement for institutional protocols.
Hazard Assessment: A Structurally-Informed Analysis
7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline is a complex heterocyclic molecule. A conservative safety approach is mandatory due to the combination of functional groups, each contributing to a potential hazard profile. The primary risks are derived from its quinoline core, further activated by nitro and iodo substituents.
Nitroaromatic Compounds: The presence of a nitro group on the quinoline ring is a significant safety concern. Aromatic nitro compounds are a class of chemicals known for their potential toxicity, mutagenicity, and carcinogenicity.[1][2] Overexposure can lead to serious health issues, including organ damage.[1]
Iodinated Compounds: While iodine is an essential element, many organo-iodine compounds possess toxicological properties and should be handled with care to avoid unnecessary exposure.[3]
Quinoline Core: The quinoline structure itself is found in many bioactive compounds. However, quinoline is suspected of causing genetic defects and may cause cancer.[4][5] Therefore, all derivatives should be handled as potentially hazardous.
Based on these structural alerts and data from similar compounds, a multi-layered approach to personal protection and handling is required.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard; it should never be the only one.[6]
Primary Control: All handling of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline, including weighing, transferring, and solution preparation, must be conducted within a certified chemical fume hood.[4] This ensures that any dust or vapors are contained and exhausted away from the operator.
Secondary Control: Ensure that a certified safety shower and eyewash station are readily accessible and unobstructed in the immediate work area.[7]
Personal Protective Equipment (PPE): A Mandated Protocol
A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.
Equipment
Specification
Purpose & Rationale
Protection Level
Hand Protection
Nitrile or Neoprene Gloves (Double-gloving recommended)
Provides a chemical-resistant barrier against skin contact.[8] Double-gloving is a best practice when handling potentially potent compounds, allowing for the safe removal of the outer glove if contamination is suspected.[6]
Primary
Eye Protection
Chemical Splash Goggles
Protects eyes from accidental splashes of solutions or contact with airborne powder.[9] Standard safety glasses do not provide a sufficient seal.
Primary
Face Protection
Face Shield (worn over goggles)
To be worn over chemical splash goggles when there is a heightened risk of splashes, such as during bulk transfers, preparing concentrated solutions, or during reactions under pressure.[6][9]
Secondary
Body Protection
Laboratory Coat (Flame-resistant recommended)
Protects skin and personal clothing from contamination.[8] A tightly-cuffed coat is preferred.
Primary
Respiratory Protection
N95 Particulate Respirator or higher
Mandatory when handling the solid powder outside of a containment hood. An N95 respirator prevents the inhalation of fine dust particles.[9] For handling solutions that may generate vapors, an air-purifying respirator with organic vapor cartridges may be necessary based on your risk assessment.
Task-Dependent
Safe Handling and Operational Plan
A systematic, step-by-step approach minimizes risk and ensures procedural integrity.
4.1. Preparation & Pre-Handling
Designate Area: Clearly designate the area for handling, preferably within a fume hood, and affix appropriate hazard signage.
Verify Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly. Check that the safety shower and eyewash station are clear.[4]
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, solvents, glassware) and place them within the fume hood to minimize movement in and out of the containment area.
Don PPE: Before handling the compound, don all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation or punctures.[8]
4.2. Weighing and Transferring Solid Compound
Minimize Dust: Handle the solid compound with care to avoid generating dust.[10] Use a micro-spatula for transfers.
Tare Container: Place a tared weigh boat or container on the balance inside the fume hood.
Transfer: Carefully transfer the desired amount of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline to the container.
Clean Up: Immediately after weighing, carefully clean any residual powder from the balance and surrounding surfaces using a damp wipe, which should then be disposed of as hazardous waste.
4.3. Solution Preparation
Add Solid to Solvent: When preparing solutions, always add the solid compound to the solvent slowly to avoid splashing.[9]
Work in Hood: All solution preparations must be performed in the fume hood.
4.4. Post-Handling & Cleanup
Decontamination: Wipe down all surfaces and equipment within the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles, and finally, respirator. Never wear gloves outside of the laboratory area.[6]
Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[5][11]
Emergency Protocols
Immediate and correct action is critical in the event of an exposure or spill.
Incident
Protocol
Skin Contact
1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] 2. Use a safety shower if the contact area is large. 3. Seek immediate medical attention.
Eye Contact
1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[13] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation
1. Immediately move the affected person to fresh air.[12] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.
Ingestion
1. Do NOT induce vomiting. 2. Rinse mouth with water.[8] 3. Seek immediate medical attention and provide the SDS or compound information if possible.
Spill, Storage, and Disposal Plan
6.1. Spill Response
Small Spills (in a fume hood):
Alert personnel in the immediate area.
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
Carefully scoop the material into a labeled, sealable hazardous waste container.
Decontaminate the area with a suitable solvent and then soap and water.
Large Spills (outside a fume hood):
Evacuate the laboratory immediately and alert others.
Contact your institution's EHS or emergency response team.[7]
Do not attempt to clean up a large spill unless you are specifically trained to do so.
6.2. Storage
Store the compound in a tightly sealed, clearly labeled container.[14]
Keep in a cool, dry, and well-ventilated area away from light.[11]
Store away from incompatible materials such as strong oxidizing agents.[14]
Store in a locked cabinet or area with restricted access.[5]
6.3. Disposal
All waste materials, including contaminated PPE, cleaning supplies, and excess compound, must be disposed of as hazardous chemical waste.
Collect waste in a properly labeled, sealed container.[8]
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[7]
References
QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved from [Link]
Protective Measures Of Quinoline - News - Biosynce. (2023, December 15). Retrieved from [Link]
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. Retrieved from [Link]
Ethoxyquin Human Health Risk Assessment. (2019, September 20). Regulations.gov. Retrieved from [Link]
Major mechanisms of toxicity of nitroaromatic compounds. (n.d.). ResearchGate. Retrieved from [Link]
Safety Notables: Information from the Literature. (2016, February 19). Organic Process Research & Development. Retrieved from [Link]
Penning, T. M. (2014, August 15). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. Retrieved from [Link]
Nomination Background: Ethoxyquin (CASRN: 91-53-2). (1990, August 21). National Toxicology Program. Retrieved from [Link]
Toxicology of iodine: A mini review. (2025, August 7). ResearchGate. Retrieved from [Link]
Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
Etoricoxib Formulation - Organon. (2024, April 6). Retrieved from [Link]
4-HYDROXYCOUMARIN - Sdfine. (n.d.). Retrieved from [Link]